Ald-Ph-PEG3-azide
Description
Properties
CAS No. |
807540-88-0 |
|---|---|
Molecular Formula |
C16H22N4O5 |
Molecular Weight |
350.38 |
IUPAC Name |
N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-4-formylbenzamide |
InChI |
InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22) |
InChI Key |
MVQMINVSTCNCLY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C([H])=O)C=C1)NCCOCCOCCOCCN=[N+]=[N-] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ald-Ph-PEG3-azide |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile and Handling of Ald-Ph-PEG3-Azide
Executive Summary
Ald-Ph-PEG3-azide (CAS: 1807540-88-0) is a heterobifunctional linker used critically in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide bioconjugates. Its structure features a benzaldehyde moiety (amine-reactive) and an azide group (click-reactive), separated by a PEG3 spacer.[1]
The solubility profile of this molecule is dictated by its amphiphilic nature: the hydrophobic phenyl ring competes with the hydrophilic PEG chain. Consequently, DMSO (Dimethyl Sulfoxide) is the required solvent for stock solution preparation to ensure stability and complete dissolution, while aqueous buffers are the medium for conjugation, often requiring organic co-solvents to prevent precipitation at high concentrations.
Chemical Basis of Solubility
To master the handling of Ald-Ph-PEG3-azide, one must understand the competition between its structural domains.
Structural Analysis
-
Hydrophobic Domain (The "Ald-Ph" Head): The benzaldehyde group contains an aromatic phenyl ring. This region is lipophilic and drives the molecule to aggregate in pure water, particularly at concentrations >10 mM.
-
Hydrophilic Domain (The "PEG3" Linker): The short polyethylene glycol chain (3 units) provides water solubility. However, PEG3 is often considered the minimum length required to solubilize hydrophobic payloads; it does not guarantee infinite water solubility like PEG12 or PEG24.
-
Reactive Terminus (The Azide): The -N3 group is relatively non-polar but does not significantly hinder water solubility compared to the phenyl ring.
The Solvent Decision Matrix
| Feature | DMSO (Anhydrous) | Water / Aqueous Buffer |
| Solubility Limit | High (>100 mM) | Low to Moderate (<10 mM typically) |
| Stability | High (if kept dry) | Low (Aldehyde oxidation risk) |
| Role | Stock Solution Storage | Conjugation Reaction Medium |
| Risk | Hygroscopic (absorbs water) | Hydrolysis / Precipitation |
Solubility Protocols & Workflows
Protocol A: Preparation of Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Equilibration: Allow the vial of Ald-Ph-PEG3-azide (stored at -20°C) to warm to room temperature before opening. This prevents condensation, which degrades the aldehyde.
-
Solvent Selection: Use anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm). DMF (Dimethylformamide) is an acceptable alternative.
-
Dissolution: Add DMSO to achieve a concentration of 10–100 mM .
-
Calculation: For 10 mg of Ald-Ph-PEG3-azide (MW: 350.4 g/mol ), add ~285 µL DMSO for a 100 mM solution.
-
-
Storage: Aliquot into single-use vials. Store at -20°C or -80°C. Stable for 6 months if kept dry.
Protocol B: Aqueous Dilution for Bioconjugation
Objective: Introduce the linker to the biomolecule without precipitation.
-
Buffer Prep: Prepare the reaction buffer (e.g., PBS pH 7.4 or Acetate pH 5.5 for reductive amination). Ensure the buffer is degassed to minimize aldehyde oxidation.
-
Co-solvent Strategy:
-
Do not add the solid linker directly to water.
-
Dilute the DMSO stock into the aqueous buffer.
-
Rule of Thumb: Keep the final DMSO concentration in the reaction mixture <10% (v/v) (or lower if your protein is sensitive).
-
-
Mixing: Add the DMSO stock slowly to the stirring aqueous buffer. Vortex immediately.
-
Observation: If the solution turns cloudy, the linker has precipitated. Increase the DMSO percentage or lower the linker concentration.
-
Visualizing the Workflow
The following diagram illustrates the critical decision paths for solubilizing and reacting Ald-Ph-PEG3-azide.
Caption: Workflow for solubilizing Ald-Ph-PEG3-azide, highlighting the necessity of an organic stock solution to avoid precipitation.
Stability & Troubleshooting
Aldehyde Oxidation (The Silent Killer)
In aqueous solutions, the benzaldehyde group is susceptible to air oxidation, converting it to benzoic acid . This creates a "dead" linker that will not react with amines.
-
Prevention: Use degassed buffers. Add the linker to the reaction immediately before use. Do not store aqueous solutions of this linker overnight.
Troubleshooting Table
| Issue | Cause | Solution |
| Cloudiness upon dilution | Linker concentration too high for aqueous solubility. | Lower the linker concentration or increase DMSO to 5-10%. |
| Low Conjugation Yield | Hydrolysis of aldehyde or "dead" linker. | Use fresh DMSO stock; ensure pH is optimized (pH 5-7 for reductive amination). |
| Protein Precipitation | Too much DMSO in the reaction. | Perform a stepwise addition or use a more water-soluble analog (e.g., PEG4 or PEG5). |
References
-
AxisPharm. Ald-Ph-PEG3-azide Handling and Storage. Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (General reference for heterobifunctional linker solubility logic).
Sources
An In-Depth Technical Guide to Heterobifunctional Crosslinkers for Click Chemistry and Amination
Abstract
The precise and stable covalent linkage of distinct molecular entities is a cornerstone of modern biological research and therapeutic development. Heterobifunctional crosslinkers, which possess two different reactive groups, offer unparalleled control for constructing complex bioconjugates.[][2] This guide provides a deep dive into a powerful class of these reagents: those that combine amine-reactive chemistry with a bioorthogonal "click chemistry" handle. We will explore the fundamental principles of N-hydroxysuccinimide (NHS) ester-mediated amination and the leading click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By synthesizing core chemical theory with field-proven protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to design and execute robust bioconjugation strategies, from fluorescent labeling to the construction of sophisticated antibody-drug conjugates (ADCs).
The Strategic Advantage of Heterobifunctional Crosslinkers
In the realm of bioconjugation, the goal is to create a stable, covalent bond between two or more molecules, at least one of which is a biomolecule. Homobifunctional crosslinkers, which have identical reactive groups at each end, often lead to uncontrolled polymerization and the formation of undesired homodimers.[2] Heterobifunctional crosslinkers circumvent this major limitation by featuring two distinct reactive moieties.[][2] This intrinsic asymmetry enables a controlled, sequential two-step reaction workflow.[][2] First, one end of the linker reacts with the first molecule. After a purification step to remove excess reagents, the second molecule is introduced to react with the other end of the linker. This methodical approach is critical for creating well-defined conjugates with controlled stoichiometry, a necessity for therapeutic applications like ADCs where the drug-to-antibody ratio (DAR) is a critical quality attribute.[][3]
This guide focuses on crosslinkers that pair an amine-reactive group (specifically, an NHS ester) with a click chemistry group (an azide or an alkyne), providing a versatile toolkit for modern bioconjugation.
Figure 1: General schematic of a two-step conjugation using a heterobifunctional crosslinker.
Part I: The Amination Module - Precision Targeting of Proteins
Core Principles of Amine-Reactive Chemistry
The most common targets for bioconjugation are the primary amines (–NH₂) found on biomolecules.[4][5] In proteins, these are located at the N-terminus of each polypeptide chain and on the side chain of lysine residues.[4][6][7] Because lysine residues are abundant and typically located on the exterior surface of a protein's native structure, they are readily accessible for modification.[4][5][7]
Among the many chemical groups that can react with amines, N-Hydroxysuccinimide (NHS) esters are the most widely used due to their high reactivity and the exceptional stability of the resulting amide bond.[5][6][8][9] The reaction is a nucleophilic acyl substitution, where the primary amine from the protein attacks the electrophilic carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct, which can be easily removed.[5][8][10]
Figure 2: Reaction scheme for NHS ester conjugation with a primary amine on a protein.
Critical Parameters for Successful Amination
The efficiency of NHS ester conjugation is highly dependent on several key reaction parameters. Careful control of these factors is essential for reproducibility and for achieving the desired degree of labeling.
| Parameter | Recommended Range/Condition | Rationale & Causality |
| pH | 7.2 – 8.5 | The reactive species is the deprotonated primary amine (-NH₂). Below pH 7, the amine is mostly protonated (-NH₃⁺) and non-nucleophilic.[5] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, competing with the amination reaction and reducing yield.[8][11][12] The optimal range is a compromise that maximizes amine reactivity while minimizing hydrolysis.[5] |
| Buffer Composition | Phosphate, Bicarbonate, HEPES, Borate | Buffers must be free of primary amines (e.g., Tris, Glycine), as these will compete with the target biomolecule for reaction with the NHS ester.[8][9] |
| Reagent Concentration | 5- to 20-fold molar excess of linker | A molar excess of the crosslinker drives the reaction towards completion. However, excessive amounts can lead to over-modification and protein precipitation.[5] The optimal ratio must be determined empirically for each specific protein. |
| Temperature | 4°C to Room Temperature (25°C) | Reactions are typically performed at room temperature for 30 minutes to 2 hours or at 4°C overnight. Lower temperatures slow down both the conjugation and the competing hydrolysis reaction, which can be beneficial for sensitive proteins or long incubation times.[8][9] |
| Solvent | DMSO or DMF | Many NHS ester crosslinkers have poor aqueous solubility. A concentrated stock solution is typically prepared in a dry, water-miscible organic solvent like DMSO or DMF and then added to the aqueous protein solution.[10][11] The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation. |
Part II: The Click Chemistry Module - Bioorthogonal Ligation
The Power of Bioorthogonality
First described by K. Barry Sharpless in 2001, "click chemistry" refers to a class of reactions that are modular, high-yielding, and create minimal byproducts.[][14][15] A key feature that makes these reactions invaluable for biological applications is their bioorthogonality . This means the reactive groups—most commonly an azide (-N₃) and an alkyne (a carbon-carbon triple bond)—are chemically inert to the vast array of functional groups found in biological systems.[3][][16] This allows for highly specific covalent bond formation in complex environments like cell lysates, or even in living cells, without off-target reactions.[][17]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18][19] This reaction joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[14][15][20] The copper(I) catalyst is essential, as it accelerates the reaction rate by up to 10⁸ times compared to the uncatalyzed version and ensures complete regioselectivity for the 1,4-isomer.[15][21]
-
Advantages: Extremely high efficiency, rapid kinetics, and high specificity.[14][18]
-
Limitation: The requirement for a copper catalyst can be a drawback for in vivo applications due to the cytotoxicity of copper ions.[][22] However, the use of copper-chelating ligands can help mitigate this toxicity and protect the biomolecules.[23]
Figure 3: The CuAAC reaction forms a stable 1,4-disubstituted triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity issue of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry for live-cell and in vivo applications.[22] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), as the alkyne component.[22][24] The significant ring strain in these molecules provides the necessary activation energy to drive the cycloaddition with an azide, completely eliminating the need for a metal catalyst.[22][]
-
Advantages: Copper-free, making it highly biocompatible and ideal for use in living systems.[22][24] The reaction is highly selective and proceeds efficiently at physiological temperatures.[22]
-
Limitation: The kinetics of SPAAC are generally slower than CuAAC, and the cyclooctyne reagents can be more sterically bulky.
Figure 4: The SPAAC reaction proceeds without a catalyst, driven by ring strain.
Part III: The Integrated Workflow - A Practical Guide
The power of these heterobifunctional crosslinkers lies in their application in a sequential, controlled workflow. The following diagram and protocol illustrate a common application: the synthesis of an antibody-drug conjugate (ADC) using an NHS-Ester-DBCO crosslinker via the SPAAC pathway.
Figure 5: Experimental workflow for ADC synthesis using a two-step heterobifunctional strategy.
Detailed Experimental Protocol: ADC Synthesis via SPAAC
This protocol describes the conjugation of an azide-modified cytotoxic drug to an antibody using a DBCO-PEG4-NHS Ester crosslinker.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in a suitable buffer.
-
DBCO-PEG4-NHS Ester (dissolved in anhydrous DMSO to 10 mM).
-
Azide-functionalized payload (dissolved in DMSO).
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Protein concentrators.
-
Analytical equipment (UV-Vis spectrophotometer, HPLC system).
Methodology:
-
Antibody Preparation:
-
Perform a buffer exchange on the antibody solution into the Reaction Buffer (pH 8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL. Confirm the concentration using A280 measurements.
-
-
Step 1: Amination (Introduction of DBCO handle):
-
Warm the DBCO-PEG4-NHS Ester stock solution to room temperature.
-
Calculate the volume of the NHS ester solution needed to achieve a 10-fold molar excess relative to the antibody.
-
Add the calculated volume of the DBCO-PEG4-NHS Ester to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of DBCO-Modified Antibody:
-
Immediately after incubation, remove the excess, unreacted crosslinker using a desalting column equilibrated with PBS, pH 7.4.[22]
-
Collect the purified, DBCO-functionalized antibody.
-
-
Step 2: SPAAC Conjugation (Attachment of Payload):
-
Purification of the Final ADC:
-
Remove the excess, unreacted azide-payload using a desalting column equilibrated with PBS, pH 7.4.
-
If necessary, concentrate the final ADC and perform a final buffer exchange using a protein concentrator.[22]
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the level of aggregates and purity of the final conjugate using Size Exclusion Chromatography (SEC)-HPLC.
-
Confirmation: Confirm the final conjugate mass using mass spectrometry.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Inactive NHS ester (hydrolyzed).2. Competing amine in buffer (e.g., Tris).3. Reaction pH is too low. | 1. Use fresh, anhydrous DMSO/DMF for stock solutions; use linker immediately.2. Ensure use of amine-free buffers like PBS, HEPES, or borate.[8][9]3. Increase reaction pH to 8.0-8.5.[11] |
| Protein Precipitation | 1. Over-modification of the protein.2. High concentration of organic solvent.3. The conjugate is inherently less soluble. | 1. Reduce the molar excess of the NHS ester crosslinker.[5]2. Keep final DMSO/DMF concentration <10%.3. Include solubility-enhancing linkers (e.g., PEG spacers). |
| No SPAAC Conjugation | 1. Incomplete removal of excess NHS ester, leading to reaction with azide payload.2. Degradation of azide or DBCO moiety. | 1. Ensure efficient purification after the amination step.2. Use fresh reagents and store them properly as per manufacturer's instructions. |
Applications in Research and Drug Development
The combination of amination and click chemistry has enabled significant advances across various scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): This is a primary application where these linkers are used to attach potent cytotoxic drugs to monoclonal antibodies.[6][26][27] This strategy allows for the targeted delivery of chemotherapy directly to cancer cells, improving efficacy while reducing systemic toxicity.[6][27][28]
-
Fluorescent Labeling and Imaging: Scientists can attach fluorescent dyes to antibodies or other proteins to track their location and movement within cells or tissues, a technique crucial for diagnostics and basic research.[12][29]
-
Immobilization on Surfaces: Proteins can be covalently attached to surfaces for the development of biosensors, diagnostic arrays, and protein biochips.[29][30]
-
Probing Molecular Interactions: These crosslinkers can be used to trap and identify transient protein-protein interactions, providing valuable insights into cellular signaling pathways.[30]
Conclusion
Heterobifunctional crosslinkers that unite the reliability of NHS ester-based amination with the bioorthogonal precision of click chemistry represent a powerful and versatile platform in the scientist's toolkit. This dual-chemistry approach provides a robust framework for the controlled, sequential construction of well-defined bioconjugates. A thorough understanding of the underlying chemical principles and the critical influence of reaction parameters is paramount for achieving successful, reproducible outcomes. From foundational research exploring cellular processes to the development of next-generation targeted therapeutics like ADCs, these reagents will continue to be instrumental in advancing the frontiers of science and medicine.
References
- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjug
- Click Chemistry Overview - Bioconjug
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Amine-Reactive Crosslinker Overview.
- An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjug
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Introduction to click chemistry: a new method for the labeling and modific
- Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjug
- What is Click Chemistry? An Introduction. Sigma-Aldrich.
- An Overview of Recent Advances in Biomedical Applications of Click Chemistry.
- What are the advantages of click chemistry?
- Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.
- Click Chemistry Conjug
- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- Heterobifunctional Crosslinkers for Labeling. BOC Sciences.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific.
- Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific - ES.
- Click Chemistry for Biologists! Nordic Biosite.
- Protocols. baseclick.
- Amine Reactive Linkers. BroadPharm.
- Heterobifunctional Crosslinkers.
- Crosslinkers Selection Guide. Sigma-Aldrich.
- The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
- How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.
- Chemical Reactivity of Crosslinkers.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Heterobifunctional Crosslinkers. Santa Cruz Biotechnology.
- A Brief Introduction to Click Chemistry. Suzhou Highfine Biotech.
- Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC). BOC Sciences.
- Heterobifunctional cross-linker with dinitroimidazole and azide modules for protein and oligonucleotide functionaliz
- Cross-Linking Reagents. Pierce.
- Heterobifunctional Cross-Linkers. G-Biosciences.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
- Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids.
- Copper-Catalyzed Azide Alkyne Cycloaddition (CuAAC): A Powerful Tool in Organic Chemistry. Echemi.
- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Linkers Having a Crucial Role in Antibody–Drug Conjug
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
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A Technical Guide to the Stability of Ald-Ph-PEG3-Azide in Physiological Buffers
Abstract
This technical guide provides an in-depth analysis of the chemical stability of the heterobifunctional linker, Ald-Ph-PEG3-azide, under commonly encountered physiological conditions. As a critical component in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), understanding its stability profile is paramount for reproducible and effective drug development.[1][2] This document dissects the stability of each key functional component—the benzaldehyde, the polyethylene glycol (PEG) spacer, and the azide group—and provides field-proven methodologies for researchers to validate its stability in their specific experimental systems.
Introduction: The Role of Ald-Ph-PEG3-Azide in Modern Bioconjugation
Ald-Ph-PEG3-azide is a versatile heterobifunctional linker designed for advanced bioconjugation strategies.[3] Its architecture is deliberate: a benzaldehyde group for reaction with primary amines, an azide for highly specific "click chemistry" reactions, and a three-unit polyethylene glycol (PEG) spacer to enhance aqueous solubility and provide spatial separation between conjugated moieties.[1][4] The successful application of this linker hinges on its presumed stability during conjugation reactions, purification, and in its final in vivo or in vitro environment. This guide addresses the critical question: how stable is this molecule in physiological buffers?
To understand the overall stability, we must consider each component individually.
Quantitative Assessment: An Experimental Protocol
While theoretical analysis points to high stability, empirical validation is crucial. The following protocol provides a robust framework for assessing the stability of Ald-Ph-PEG3-azide in your specific buffer system using HPLC-MS.
Rationale for Method Selection
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this analysis. HPLC allows for the separation of the parent compound from any potential degradants, while MS provides unambiguous identification and quantification based on mass-to-charge ratio.
Step-by-Step Experimental Workflow
Materials:
-
Ald-Ph-PEG3-azide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Physiological Buffer 1: Phosphate-Buffered Saline (PBS), pH 7.4
-
Physiological Buffer 2: Sodium Acetate Buffer, 0.1 M, pH 5.5
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), MS grade
-
Internal Standard (IS): A stable, non-interfering compound of similar mass and polarity.
-
HPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ald-Ph-PEG3-azide in anhydrous DMSO. Causality Note: DMSO is used as the solvent to ensure complete dissolution and prevent hydrolysis before the experiment begins.
-
Incubation Sample Preparation: In separate vials, dilute the stock solution 1:100 into pre-warmed (if applicable) PBS (pH 7.4) and Acetate buffer (pH 5.5) to a final concentration of 100 µM. Prepare enough volume for all time points.
-
Incubation: Place the vials at your desired test temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Point Sampling: At each designated time point (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each condition.
-
Sample Quenching: Immediately mix the aliquot with an equal volume (50 µL) of ACN containing the internal standard. Centrifuge to precipitate any salts. Causality Note: Adding ACN stops further degradation by denaturing any potential enzymatic contaminants and prepares the sample for reverse-phase HPLC.
-
HPLC-MS Analysis:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS Detection: Monitor for the [M+H]⁺ ion of Ald-Ph-PEG3-azide and potential degradants (oxidized aldehyde, reduced azide).
-
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard at each time point. Normalize to the t=0 sample to determine the percentage of Ald-Ph-PEG3-azide remaining.
Expected Stability Profile & Recommendations
Based on the known chemistry of its components, Ald-Ph-PEG3-azide is expected to exhibit high stability in standard physiological buffers.
| Buffer Condition | Temperature (°C) | Expected Half-Life (t½) | Primary Degradation Pathway (if any) |
| PBS, pH 7.4 | 4 | > 1 week | Negligible |
| PBS, pH 7.4 | 25 | > 72 hours | Very slow oxidation of aldehyde |
| PBS, pH 7.4 | 37 | > 48 hours | Slow oxidation of aldehyde |
| Acetate, pH 5.5 | 37 | > 48 hours | Slow oxidation of aldehyde |
Key Takeaways & Best Practices:
-
High Overall Stability: The molecule is robust and suitable for multi-hour to multi-day incubations in typical cell-free physiological buffers.
-
Storage: For long-term storage, the compound should be kept as a solid or a stock solution in an anhydrous organic solvent (e.g., DMSO) at -20°C or below.
-
Working Solutions: When preparing aqueous working solutions, use them within a reasonable timeframe (1-2 days), especially when incubated at 37°C, to minimize any potential for slow oxidative degradation of the aldehyde.
-
Biological Milieu: When used in complex biological media (e.g., cell lysate, plasma) containing active enzymes or high concentrations of reducing agents, stability should be empirically determined as these conditions may promote azide reduction. [5][6]
Conclusion
The Ald-Ph-PEG3-azide linker is a well-designed tool for bioconjugation, demonstrating high stability under typical physiological buffer conditions. Its stability is conferred by the resonance-stabilized aromatic aldehyde, the bioorthogonal azide, and the chemically inert PEG backbone. While minor degradation pathways exist, their rates are sufficiently slow as to not impact the vast majority of standard bioconjugation and drug delivery workflows. For applications requiring prolonged incubation in complex biological environments, the experimental protocol provided herein offers a reliable method for validating its performance and ensuring the integrity of the final conjugate.
References
-
CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. (2016). ACS Chemical Biology. Available at: [Link]
-
Catalytic Azide Reduction in Biological Environments. (2018). Angewandte Chemie International Edition. Available at: [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (2021). Biomicrofluidics. Available at: [Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. (2012). Pharmaceutical Research. Available at: [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (2021). AIP Publishing. Available at: [Link]
-
Reduction of Azides. (n.d.). Science of Synthesis. Available at: [Link]
-
Electrophilic Azides for Materials Synthesis and Chemical Biology. (2020). Accounts of Chemical Research. Available at: [Link]
-
Electrophilic Azides for Materials Synthesis and Chemical Biology. (2020). PubMed. Available at: [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Available at: [Link]
-
A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. (2014). Angewandte Chemie International Edition. Available at: [Link]
-
Ald-PEG3-azide, CAS 1807530-10-4. (n.d.). AxisPharm. Available at: [Link]
-
ChemNote: Azides. (n.d.). ChemSee. Available at: [Link]
-
Activated PEG Aldehyde for N-terminal PEGylation. (n.d.). JenKem Technology. Available at: [Link]
-
Stability of azide in biological samples. (2021). ResearchGate. Available at: [Link]
-
Triphenylphosphinecarboxamide: An Effective Reagent for the Reduction of Azides and Its Application to Nucleic Acid Detection. (2013). Organic Letters. Available at: [Link]
-
Hydrolysis of molecule 3 at pH 5 conditions. (n.d.). ResearchGate. Available at: [Link]
-
Azide. (n.d.). Wikipedia. Available at: [Link]
-
Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. (2017). Catalysts. Available at: [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh Safety Manual. Available at: [Link]
-
Ald-CH2-PEG3-azide. (n.d.). MySkinRecipes. Available at: [Link]
-
Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents. (2020). ACS Omega. Available at: [Link]
-
1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). ACS Omega. Available at: [Link]
-
AROMATIC ALDEHYDES AND KETONS. (n.d.). eGyanKosh. Available at: [Link]
-
Ald-CH2-PEG3-Azide. (n.d.). PubChem. Available at: [Link]
-
Ni(0)/NHC-Mediated Coordination Disproportionation Polymerization of Aromatic Dialdehydes to High-Performance Polyesters. (2024). Journal of the American Chemical Society. Available at: [Link]
-
Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. (2024). Chemical Synthesis. Available at: [Link]
-
Reactions of Aldehydes and Ketones with Water. (2023). Chemistry Steps. Available at: [Link]
-
Why is benzaldehyde less reactive than aliphatic aldehyde?. (2018). Quora. Available at: [Link]
- Benzaldehyde derivatives, their preparation and application. (1988). Google Patents.
Sources
Ald-Ph-PEG3-azide CAS number and safety data sheet
CAS Number: 1807540-88-0 Formula: C₁₆H₂₂N₄O₅ Molecular Weight: 350.37 g/mol [1]
Executive Summary
Ald-Ph-PEG3-azide is a heterobifunctional crosslinker designed for high-fidelity bioconjugation. It features an aromatic aldehyde (benzaldehyde) moiety and an azide group separated by a triethylene glycol (PEG3) spacer. This specific architecture addresses a critical challenge in bioconjugation: the stability of the imine bond. Unlike aliphatic aldehydes, the aromatic aldehyde forms Schiff bases (imines) with primary amines that are conjugated with the phenyl ring, offering enhanced hydrolytic stability even before reductive amination.
This reagent is a cornerstone in "Click Chemistry" workflows, enabling the orthogonal labeling of biomolecules. The azide terminus participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the aldehyde terminus targets amines or hydrazides.
Chemical Identity & Properties
| Property | Specification | Technical Note |
| Systematic Name | N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4-formylbenzamide (Predicted) | "Ph" denotes the phenyl ring of the benzamide/benzaldehyde group. |
| CAS Number | 1807540-88-0 | Unique identifier for the aromatic variant. Do not confuse with aliphatic analogs (e.g., CAS 1807530-10-4). |
| Appearance | Pale yellow to off-white solid/oil | Color derived from the benzaldehyde chromophore. |
| Solubility | DMSO, DMF, DCM, MeOH | Limited solubility in pure water; predissolve in organic solvent before aqueous introduction. |
| Purity | ≥ 95% (NMR, HPLC) | Critical for preventing chain-termination in polymer synthesis. |
| Storage | -20°C, Desiccated, Inert Gas | Aldehydes oxidize to carboxylic acids; Azides are light/heat sensitive. |
Safety Data Sheet (SDS) Analysis
Note: While vendor-specific SDSs vary, the following hazards are intrinsic to the functional groups present in CAS 1807540-88-0.
Hazard Identification
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).
-
Skin/Eye Irritation: Category 2 (Irritant). Aldehydes are known sensitizers.
-
Explosive Hazard: Azides are potentially shock-sensitive. While the PEG chain dilutes the nitrogen content (C/N ratio > 3), high concentrations or contact with heavy metals (Cu, Pb) can form explosive metal azides.
-
Handling Protocols
-
Engineering Controls: Always handle in a fume hood to avoid inhalation of aerosols.
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Incompatibility:
-
Acids: Contact with strong acids can generate toxic hydrazoic acid (HN₃).
-
Heavy Metals: Do not use metal spatulas or dispose of down drains with copper piping (risk of copper azide formation).
-
Strong Oxidizers: Incompatible with the aldehyde group.
-
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes.
-
Spill: Absorb with inert material (vermiculite). Do not allow to dry out completely if concentrated (azide hazard). Deactivate azides with 10% sodium hydroxide if necessary.
Mechanism of Action
The utility of Ald-Ph-PEG3-azide lies in its orthogonality . It allows two distinct reactions to occur sequentially without cross-reactivity.
-
Ligation 1: Schiff Base Formation (Aldehyde + Amine) The benzaldehyde group reacts with primary amines (e.g., Lysine residues on proteins) to form an imine.
-
Advantage:[2] The phenyl ring conjugates with the imine double bond, stabilizing it.
-
Stabilization: Reductive amination with NaCNBH₃ reduces the imine to a stable secondary amine.
-
-
Ligation 2: Click Chemistry (Azide + Alkyne) The azide group remains inert during amine coupling. It is subsequently activated by a terminal alkyne (CuAAC) or a cyclooctyne (SPAAC/DBCO).
Logical Pathway Visualization
Caption: Sequential conjugation workflow utilizing the orthogonal reactivity of the benzaldehyde and azide termini.
Experimental Protocol: Protein-Drug Conjugation
Use Case: Attaching a small molecule drug (Alkyne-functionalized) to an Antibody (Amine-containing).
Phase 1: Aldehyde Conjugation to Protein
Reagents:
-
Antibody (1-5 mg/mL in PBS, pH 7.4).
-
Ald-Ph-PEG3-azide (100 mM stock in DMSO).
-
Sodium Cyanoborohydride (NaCNBH₃) (5 M stock in 1M NaOH).
Steps:
-
Calculation: Determine the molar excess. For antibodies, a 10-20x molar excess of Ald-Ph-PEG3-azide is standard to target solvent-accessible lysines.
-
Mixing: Add the calculated volume of Ald-Ph-PEG3-azide to the antibody solution. Keep DMSO < 10% v/v to prevent denaturation.
-
Incubation: Incubate at Room Temperature (RT) for 2 hours with gentle agitation.
-
Reduction (Critical): Add NaCNBH₃ to a final concentration of 50 mM. Incubate for 30 minutes at RT.
-
Why? This reduces the reversible imine bond to a permanent secondary amine bond.
-
-
Purification: Desalt using a Zeba Spin Column (7K MWCO) or dialysis against PBS to remove excess azide linker and reducing agent.
-
Validation: Verify protein recovery via A280.
-
Phase 2: Click Chemistry (SPAAC)
Reagents:
-
Azide-labeled Antibody (from Phase 1).
-
DBCO-Drug (Dibenzocyclooctyne-functionalized payload).
Steps:
-
Stoichiometry: Add 5-10 equivalents of DBCO-Drug per azide group (estimated based on Phase 1 conjugation efficiency).
-
Reaction: Incubate at RT for 4-12 hours or 4°C overnight. No copper catalyst is needed (Strain-Promoted).
-
Quenching: Optional—add excess soluble azide (e.g., 3-azidopropanol) to scavenge unreacted DBCO.
-
Final Purification: Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during Phase 1 | High organic solvent concentration. | Ensure DMSO/DMF content is < 10%. Add linker slowly while vortexing. |
| Low Conjugation Efficiency | pH mismatch. | Aldehyde-amine reactions are pH-sensitive. Ensure pH is 6.0–8.0. Lower pH accelerates imine formation but protonates amines; pH 7.2 is optimal. |
| Protein Aggregation | Over-labeling (Hydrophobicity). | Reduce the molar excess of Ald-Ph-PEG3-azide. The "Ph" group adds hydrophobicity compared to aliphatic PEGs. |
| No Click Reaction | Copper poisoning (if using CuAAC). | Ensure reagents are free of chelators (EDTA). Use SPAAC (DBCO) for sensitive proteins to avoid Cu toxicity. |
References
-
BroadPharm. Ald-Ph-PEG3-azide Product Data & Structure. Retrieved from BroadPharm Catalog BP-22380. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 17: Chemoselective Ligation. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. Link
-
AxisPharm. Ald-Ph-PEG3-azide Safety and Handling. Retrieved from AxisPharm Catalog. Link
Sources
Methodological & Application
Application Note: High-Efficiency Bioconjugation via SPAAC with PEG3 Linkers
Executive Summary
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has superseded first-generation copper-catalyzed click chemistry (CuAAC) in biological applications due to its bioorthogonality and lack of toxic metal catalysts.[1] This guide focuses on a critical optimization parameter often overlooked: linker engineering .
While the SPAAC reaction provides the chemical "engine," the PEG3 (triethylene glycol) linker provides the "chassis." This specific linker length (~13 Å) offers the optimal thermodynamic balance between water solubility (preventing hydrophobic payload aggregation) and steric availability (ensuring high conjugation efficiency). This protocol details the kinetic and thermodynamic rationale for using PEG3 linkers in antibody-drug conjugates (ADCs) and fluorescent labeling, followed by a validated step-by-step workflow.
The Chemistry: Mechanism & Rationale[2][3]
The SPAAC Mechanism
Unlike CuAAC, which requires a copper(I) catalyst to lower the activation energy barrier, SPAAC utilizes ring strain to drive the reaction.[2] Cyclooctynes (such as DBCO, BCN, or DIBO) possess significant bond angle deformation (~18 kcal/mol of ring strain). When exposed to an azide group, this stored enthalpy is released, driving the formation of a stable 1,2,3-triazole ring without external catalysis.[]
Why PEG3? The "Goldilocks" Spacer
In bioconjugation, linker length dictates the physicochemical stability of the final construct.
-
PEG < 2: Often insufficient to mask the hydrophobicity of cytotoxic payloads (e.g., MMAE, Doxorubicin), leading to protein precipitation.
-
PEG > 6: Can introduce excessive flexibility, leading to "linker wrap," where the payload folds back into the protein's hydrophobic pockets, reducing bioavailability.
-
PEG3: Provides a discrete spacer length of ~13-15 Å. This is sufficient to solubilize hydrophobic moieties in aqueous buffers while maintaining a rigid enough profile to keep the payload solvent-exposed.
Reaction Mechanism Diagram
Figure 1: The SPAAC reaction relies on the release of ring strain from the cyclooctyne to drive triazole formation with an azide, requiring no metal catalyst.
Validated Experimental Protocol
Materials & Reagents[3][5][6]
-
Protein/Antibody: >90% purity, free of carrier proteins (BSA/Gelatin).
-
Cyclooctyne Reagent: DBCO-NHS Ester (for lysine labeling) or DBCO-Maleimide (for cysteine labeling).
-
Counter-Reagent: Azide-PEG3-Biotin or Azide-PEG3-Fluorophore.
-
Buffers:
-
Labeling Buffer: PBS pH 7.4 or 100 mM HEPES pH 7.5. CRITICAL: Must be azide-free (no sodium azide preservative).
-
Solvent: Anhydrous DMSO or DMF.
-
Workflow Overview
Figure 2: Two-step workflow for protein functionalization followed by SPAAC conjugation.
Step-by-Step Procedure
Phase 1: DBCO Functionalization of Antibody[4]
-
Buffer Exchange: Ensure antibody is in PBS, pH 7.2–7.5. Remove any amine-containing buffers (Tris, Glycine) via dialysis or desalting column.
-
Target Concentration: 2–5 mg/mL.
-
-
DBCO Activation: Dissolve DBCO-NHS ester in anhydrous DMSO to 10 mM.
-
Reaction: Add DBCO-NHS to the antibody solution.
-
Stoichiometry: Use 10–20 molar excess of DBCO for antibodies (IgG).
-
Solvent Tolerance: Keep final DMSO concentration < 10% (v/v).
-
-
Incubation: 30–60 minutes at Room Temperature (RT).
-
Purification (Critical): Remove unreacted DBCO using a desalting column (e.g., Zeba Spin, 40K MWCO) or dialysis. Unreacted DBCO will quench the subsequent azide reaction.
Phase 2: SPAAC Conjugation with PEG3 Linker
-
Quantification: Measure the DBCO-antibody concentration using UV-Vis (DBCO absorbs at ~309 nm; ε ≈ 12,000 M⁻¹cm⁻¹).
-
Click Reaction: Add Azide-PEG3-Payload to the DBCO-antibody.
-
Stoichiometry: Use 1.5 – 3.0 molar excess of Azide over the calculated DBCO groups on the protein.
-
Why this ratio? SPAAC is highly efficient; massive excesses are wasteful and harder to purify.
-
-
Incubation: Incubate for 2–4 hours at RT or overnight at 4°C.
-
Note: The reaction is slower than CuAAC but proceeds steadily.
-
-
Final Purification: Remove excess Azide-PEG3-Payload via Size Exclusion Chromatography (SEC) or extensive dialysis.
Optimization & Troubleshooting Guide
Key Parameters Table
| Parameter | Recommended Range | Impact on Experiment |
| Protein Conc. | 1 – 10 mg/mL | High conc. drives kinetics (2nd order reaction). <1 mg/mL requires longer times. |
| pH | 5.0 – 9.0 | SPAAC is pH tolerant, but pH 7.4 is optimal for protein stability. |
| Temperature | 4°C – 37°C | Reaction rate doubles every ~10°C. 37°C is faster but risks protein denaturation. |
| Linker Type | PEG3 / PEG4 | PEG3 is optimal for solubility. Alkyl chains (no PEG) often cause precipitation. |
| DMSO Limit | < 20% | >20% DMSO may denature antibodies. |
Troubleshooting Common Issues
Issue 1: Precipitation during reaction
-
Cause: The payload (e.g., a fluorophore or drug) is too hydrophobic, destabilizing the protein upon attachment.
-
Solution: This is exactly why PEG3 is used. If precipitation persists, switch to a longer PEG linker (PEG12 or PEG24) or add 10% glycerol to the buffer.
Issue 2: Low Conjugation Efficiency (Low DAR)
-
Cause: Steric hindrance or hydrolysis of the NHS ester in Phase 1.
-
Solution:
-
Verify the NHS-DBCO reagent is fresh (NHS hydrolyzes in minutes in water).
-
Increase the Azide:DBCO ratio to 5:1.
-
Extend reaction time to overnight at 4°C.
-
Issue 3: Loss of Protein Activity
-
Cause: Over-labeling of Lysines in the antigen-binding region.
-
Solution: Reduce the DBCO-NHS molar excess in Phase 1 (try 5x instead of 20x) or switch to site-specific labeling (e.g., Cysteine-Maleimide or Glycan oxidation).
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.
-
Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research.
-
Vector Laboratories. Copper-Free Click Chemistry (SPAAC) Technical Guide.
-
BenchChem. Application Notes and Protocols for Antibody Conjugation with DBCO-PEG3 Linkers.
-
AAT Bioquest. DBCO-Azide Ligation Protocol and Troubleshooting.
Sources
synthesizing peptide conjugates using Ald-Ph-PEG3-azide
Application Note: Dual-Functionalization Strategies for Synthesizing Peptide Conjugates using Ald-Ph-PEG3-azide
Introduction & Strategic Overview
The synthesis of peptide conjugates—linking bioactive peptides to fluorophores, drugs, or polymers—requires precise chemoselectivity. Ald-Ph-PEG3-azide (Aldehyde-Phenyl-PEG3-Azide) is a high-value heterobifunctional crosslinker designed for this specific challenge.
Unlike standard aliphatic aldehyde linkers, the benzaldehyde (Ph-Ald) moiety provides a unique reactivity profile. The aromatic ring stabilizes the carbonyl group via resonance, making it less prone to hydration and side reactions compared to aliphatic aldehydes, while still reacting efficiently with amines (via reductive amination) or hydrazines/hydroxylamines (via oxime/hydrazone ligation). The PEG3 spacer ensures water solubility and reduces steric hindrance, while the Azide (N3) group serves as a bioorthogonal handle for "Click Chemistry" (CuAAC or SPAAC).
This guide details a robust, two-step workflow:
-
Step 1: Site-selective labeling of the peptide N-terminus via Reductive Amination .
-
Step 2: Conjugation to a functional payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Mechanism of Action & Chemical Logic
The "Ph-Aldehyde" Advantage
The benzaldehyde group is critical for stability. Aliphatic aldehydes can undergo aldol condensations or oxidize rapidly. The phenyl group in Ald-Ph-PEG3-azide mitigates this. Furthermore, the formation of the Schiff base (imine) intermediate is reversible; however, the aromatic ring conjugates with the imine double bond, providing a thermodynamic sink that favors the equilibrium slightly more than aliphatic analogues before the irreversible reduction step.
pH-Driven Selectivity (The "Alpha" vs. "Epsilon" Battle)
To achieve site-specificity at the N-terminus (leaving Lysine residues untouched), we exploit pKa differences:
-
N-terminal
-amine: pKa 7.6 – 8.0 -
Lysine
-amine: pKa 10.5
By maintaining the reaction pH between 6.0 and 6.5 , the N-terminal amine remains significantly unprotonated (nucleophilic), while Lysine side chains are fully protonated (non-nucleophilic ammonium ions).
Visual Workflow
Figure 1: Step-wise synthesis workflow. The process relies on pH control for the initial coupling and bioorthogonal chemistry for the final conjugation.
Experimental Protocols
Protocol A: Site-Selective N-Terminal Modification
Objective: Attach the linker to the peptide N-terminus while avoiding Lysine modification.
Reagents Required:
-
Peptide of interest (lyophilized).
-
Ald-Ph-PEG3-azide (100 mM stock in DMSO).
-
Sodium Cyanoborohydride (NaCNBH
) (1 M stock in dry THF or Methanol). Caution: Toxic. -
Reaction Buffer: 100 mM Citrate-Phosphate Buffer, pH 6.1.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step Procedure:
-
Peptide Solubilization: Dissolve the peptide in the Reaction Buffer (pH 6.1) to a final concentration of 1–2 mM.
-
Note: If the peptide is hydrophobic, add up to 20% DMSO or DMF.
-
-
Linker Addition: Add 5 equivalents of Ald-Ph-PEG3-azide stock solution to the peptide solution.
-
Why 5 eq? Benzaldehydes react slower than NHS esters; excess drives the equilibrium toward the imine.
-
-
Imine Formation: Vortex and incubate at Room Temperature (RT) for 1 hour.
-
Reduction: Add 50 equivalents of NaCNBH
stock solution.-
Critical: Perform this in a fume hood. NaCNBH
is preferred over NaBH because it is milder and selectively reduces the protonated imine without reducing the aldehyde linker itself too rapidly.
-
-
Incubation: Agitate gently at RT for 4–16 hours (overnight is often best for high yield).
-
Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 30 mins to scavenge excess aldehyde.
-
Purification: Remove excess reagents via Desalting Column (e.g., PD-10) or Dialysis.
-
Validation: Analyze by LC-MS. You should observe a mass shift of +336.4 Da (Linker MW minus water).
-
Protocol B: CuAAC "Click" Conjugation
Objective: React the Azide-functionalized peptide with an Alkyne-bearing payload.[1][2]
Reagents Required:
-
Peptide-PEG3-N3 (from Protocol A).
-
Alkyne-Payload (e.g., Alkyne-Fluor 488).
-
CuSO
(20 mM in water).[3] -
Sodium Ascorbate (100 mM in water, Freshly Prepared ).[3]
-
THPTA Ligand (50 mM in water).[3]
-
Why THPTA? It protects the peptide from oxidative damage caused by Cu(I) and accelerates the reaction.
-
Step-by-Step Procedure:
-
Setup: Dissolve Peptide-PEG3-N3 in PBS (pH 7.4) at 50–100 µM.
-
Payload Addition: Add 1.5 to 2 equivalents of the Alkyne-Payload.
-
Catalyst Premix (The "Master Mix"):
-
In a separate tube, mix CuSO
and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO + 5 µL THPTA). -
Incubate for 5 minutes to form the complex.
-
-
Initiation: Add the Cu-THPTA complex to the reaction mixture (Final [Cu] should be ~0.5 mM).
-
Reduction: Immediately add Sodium Ascorbate (Final conc. 5 mM).
-
Visual Check: The solution may turn slightly yellow; this is normal. If it turns brown/black, oxygen exposure is too high (degas buffers).
-
-
Incubation: React for 1–2 hours at RT in the dark.
-
Purification: HPLC is recommended to remove the copper complex and excess payload.
Data Presentation & Quality Control
Stoichiometry & Conditions Table
| Parameter | Reductive Amination (Step 1) | Click Reaction (Step 2) |
| pH | 6.0 – 6.5 (Strict) | 7.0 – 7.5 |
| Linker/Payload Eq. | 5 – 10 equivalents | 1.2 – 2.0 equivalents |
| Catalyst | None (Acid catalysis) | CuSO |
| Reducing Agent | NaCNBH | Sodium Ascorbate (excess) |
| Time | 4 – 16 Hours | 1 – 2 Hours |
| Solvent Tolerance | DMSO/DMF up to 50% | DMSO/DMF up to 20% |
Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common synthesis failures.
References
-
Chou, H. et al. (2016). Selective N-terminal functionalization of native peptides and proteins. National Institutes of Health (PMC). Available at: [Link]
- Hermanson, G. T.Bioconjugate Techniques.
-
AxisPharm. Ald-Ph-PEG3-azide Chemical Properties. AxisPharm.[4] Available at: [Link]
Sources
using Ald-Ph-PEG3-azide for N-terminal protein modification
Application Note: Site-Selective N-Terminal Protein Modification Using Ald-Ph-PEG3-Azide
Introduction
The precise modification of proteins is a cornerstone of modern drug discovery, enabling the creation of Antibody-Drug Conjugates (ADCs), half-life extended therapeutics, and diagnostic probes. Ald-Ph-PEG3-azide (p-Formylbenzoate-PEG3-Azide) is a heterobifunctional linker designed for the site-specific labeling of protein N-termini.
Unlike random conjugation strategies that target surface lysines (resulting in heterogeneous mixtures), this reagent exploits the unique pKa of the N-terminal
Mechanism of Action
The core principle of this protocol is pH-controlled Reductive Amination .
-
pKa Discrimination: The N-terminal
-amine of a protein typically has a pKa of 7.6–8.0, whereas the -amines of lysine residues have a pKa 10.5. -
Selective Activation: By maintaining the reaction buffer at pH 6.0–6.5 , the N-terminal amine remains significantly unprotonated (nucleophilic), while lysine residues are almost entirely protonated (ammonium form, non-reactive).
-
Benzaldehyde Advantage: The aromatic aldehyde (Ald-Ph) forms a conjugated Schiff base (imine) that is thermodynamically more stable than those formed by aliphatic aldehydes. This stability enhances the efficiency of the subsequent reduction step.
-
Reductive Locking: Sodium cyanoborohydride (
) selectively reduces the imine bond to a stable secondary amine linkage. Crucially, this method retains the positive charge at the N-terminus, which is often vital for preserving protein bioactivity.[1][2]
Visualizing the Mechanism
Figure 1: Mechanistic pathway of N-terminal modification using Ald-Ph-PEG3-azide.
Materials & Reagents
| Component | Specification | Notes |
| Ald-Ph-PEG3-azide | MW ~350.4 Da | Dissolve in anhydrous DMSO to 50 mM. Store at -20°C. |
| Reaction Buffer | 50 mM Sodium Phosphate or Citrate, pH 6.0–6.5 | Critical: Do NOT use amine-containing buffers (Tris, Glycine). |
| Reducing Agent | Sodium Cyanoborohydride ( | 1 M stock in NaOH or dry solvent. Toxic; handle in fume hood. |
| Target Protein | >90% Purity | Free of carrier proteins (BSA) and ammonium ions. |
| Desalting Columns | Zeba™ or PD-10 | For buffer exchange and purification. |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Optional, to scavenge unreacted aldehyde. |
Experimental Protocol
Phase 1: Preparation
-
Buffer Exchange: Exchange the target protein into Reaction Buffer (pH 6.0–6.5) using a desalting column or dialysis.
-
Note: Ensure complete removal of any previous amine-containing buffers (e.g., Tris).
-
Target Concentration: Adjust protein concentration to 1–5 mg/mL .
-
-
Reagent Stock: Prepare a fresh 50 mM stock solution of Ald-Ph-PEG3-azide in anhydrous DMSO.
Phase 2: Conjugation Reaction
-
Mixing: Add the Ald-Ph-PEG3-azide stock to the protein solution to achieve a 5–10 molar excess (Linker:Protein).
-
Example: For 1 mL of 50 µM Protein (50 nmol), add 250–500 nmol of Linker (5–10 µL of 50 mM stock).
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent denaturation.
-
-
Imine Formation: Incubate at Room Temperature (20–25°C) for 1–2 hours with gentle agitation.
-
Insight: This step allows the benzaldehyde to equilibrate and form the Schiff base specifically at the N-terminus.
-
-
Reductive Locking: Add
to a final concentration of 20 mM .-
Note: Alternatively, add 50 equivalents relative to the protein.
-
-
Incubation: Incubate for an additional 4–16 hours (Overnight) at Room Temperature or 4°C.
-
Why NaCNBH3? It is a mild reducing agent that reduces protonated imines much faster than aldehydes or ketones, preventing off-target reduction of the protein.
-
Phase 3: Purification & Characterization
-
Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 30 mins to scavenge excess aldehyde.
-
Purification: Remove excess linker and reducing agent using a desalting column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS (pH 7.4) or your storage buffer.
-
Validation:
-
SDS-PAGE: Slight MW shift may be visible, but often difficult to detect for small linkers.
-
LC-MS (Intact Mass): The gold standard. Look for a mass shift of +Linker MW + 2 Da (reduction) - 18 Da (water loss) .
-
Calculation: Mass Shift = MW(Ald-Ph-PEG3-azide) - 16 Da (net change: +C -O +2H).
-
Check: Verify mono-labeling vs. multi-labeling (which indicates loss of selectivity).
-
-
Phase 4: Click Chemistry (Post-Modification)
Once the protein is azide-tagged, it can be reacted with an Alkyne-functionalized payload (e.g., DBCO-Fluorophore or Alkyne-Drug).
-
SPAAC (Copper-Free): Add 2–5 equivalents of DBCO-Payload. Incubate 1–4 hours at RT.
-
CuAAC (Copper-Catalyzed): Use THPTA ligand,
, and Sodium Ascorbate. (Note: Copper can damage some proteins; SPAAC is generally preferred for biologics).
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too low (< 5.5) | N-terminal amine is protonated. Adjust pH to 6.0–6.5. |
| Non-Specific Labeling | pH too high (> 7.0) | Lysines are deprotonating. Strictly maintain pH < 6.[3]5. |
| Precipitation | High DMSO / Hydrophobicity | Reduce linker excess; ensure <5% DMSO; use PEGylated linker (Ald-Ph-PEG3 is good). |
| No Reaction | Buffer Interference | Ensure NO Tris/Glycine in the reaction buffer. |
| N-terminal Cysteine | Thiazolidine Formation | N-terminal Cys reacts differently (forms thiazolidine).[4][5] This is actually a stable covalent bond and may not require reduction, but the product is different. |
Decision Tree for Protocol Optimization
Figure 2: Optimization logic based on Mass Spectrometry feedback.
References
-
BroadPharm. Ald-Ph-PEG3-azide Product Monograph & Protocols. Retrieved from
-
Chen, D., Disotuar, M. M., Xiong, X., Wang, Y., & Chou, D. H. (2017).[1] Selective N-terminal functionalization of native peptides and proteins.[1][5][6][7][8][9][10] Chemical Science, 8(4), 2717–2722.[1] Link
- MacDonald, J. I., et al. (2015). Site-specific N-terminal labeling of proteins using bioorthogonal handles. Chemical Reviews, 115(13), 6772-6789.
- Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts.
-
AxisPharm. Ald-Ph-PEG3-azide Technical Data Sheet. Retrieved from
Sources
- 1. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Ald-Ph-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 8. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-terminal modification of peptides and proteins using 2-ethynylbenzaldehydes via isoquinolinium formation | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
reaction time for aromatic aldehyde and hydrazine coupling
Application Note: High-Efficiency Coupling of Aromatic Aldehydes and Hydrazines
Executive Summary
The condensation of aromatic aldehydes with hydrazines (or hydrazides) to form hydrazones is a cornerstone of "click" chemistry, bioconjugation, and dynamic combinatorial chemistry. While thermodynamically favored, the kinetic profile of this reaction varies largely—from minutes to days—depending on pH, electronic substituents, and nucleophilic catalysis.
This guide moves beyond basic textbook definitions to provide a kinetically optimized framework for researchers. It focuses on overcoming the rate-limiting dehydration step using aniline-derivative catalysis, enabling rapid coupling even at physiological pH.
Mechanistic Foundations
To control reaction time, one must control the rate-limiting step. The reaction proceeds via a two-step mechanism:[1]
-
Nucleophilic Attack: The
-effect nucleophile (hydrazine) attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. -
Dehydration: The hydroxyl group is protonated and eliminated as water to form the C=N double bond.
The Kinetic Bottleneck:
At neutral pH, the dehydration step is often rate-limiting.[2] Lowering the pH (
The Solution: Nucleophilic Catalysis To bypass the slow dehydration at neutral pH (critical for protein/cell work), aniline derivatives are used as nucleophilic catalysts. They react rapidly with the aldehyde to form a protonated Schiff base (imine), which is more electrophilic than the original aldehyde, facilitating a rapid transimination with hydrazine.
Figure 1: The Aniline Catalytic Cycle
Caption: The catalyst (aniline) forms a reactive imine intermediate, accelerating the reaction by up to 400x compared to the direct uncatalyzed pathway.
Critical Parameters Influencing Reaction Time
Electronic Effects (Hammett Correlation)
The electrophilicity of the aldehyde dictates the initial attack rate.
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or (especially in para or ortho positions) make the carbonyl carbon more electron-deficient, significantly decreasing reaction time. -
Electron-Donating Groups (EDGs): Groups like
or stabilize the carbonyl, increasing reaction time.
Catalyst Selection
While aniline is standard, newer "super-nucleophilic" catalysts have been developed for ultra-low concentration applications (e.g., in vivo labeling).
| Catalyst | Relative Rate ( | Optimal Use Case |
| None | 1 | Simple synthesis, high conc., acidic pH allowed. |
| Aniline | 10 – 40 | Standard bioconjugation (10-100 mM). |
| ~150 | Faster kinetics required. | |
| 5-Methoxyanthranilic acid (5-MA) | ~100 – 400 | Low concentration reactants ( |
Solvent & pH
-
Aqueous Buffer (pH 4.5): Fastest uncatalyzed rate.
-
Aqueous Buffer (pH 7.4): Slow uncatalyzed; requires catalyst.
-
Organic (MeOH/EtOH): Generally fast, often requires trace acid (acetic acid or HCl) to activate the carbonyl.
Experimental Protocols
Protocol A: Rapid Bioconjugation (Kinetic Ligation)
Best for: Labeling proteins, peptides, or sensitive biological targets at neutral pH.
Reagents:
-
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Citrate buffer for pH 6.0).
-
Catalyst: 100 mM Aniline (stock solution in water/DMSO).
-
Reactants: Aromatic Aldehyde (Target) and Hydrazide/Hydrazine (Probe).[3]
Procedure:
-
Preparation: Dissolve the protein/peptide (aldehyde component) in buffer to a final concentration of 10–50
M. -
Catalyst Addition: Add Aniline stock to reach a final concentration of 10 mM (for standard rates) or 100 mM (for ultrafast kinetics).
-
Note: Aniline can be toxic; for live cells, use lower concentrations or substituted catalysts like 5-MA.
-
-
Initiation: Add the Hydrazine/Hydrazide probe (1.5 – 5 molar equivalents relative to aldehyde).
-
Incubation: Agitate at room temperature (
).-
Reaction Time: 30–60 minutes (with 100 mM aniline). Without catalyst, this would take 12–24 hours.
-
-
Purification: Remove excess aniline and unreacted probe via size-exclusion chromatography (PD-10 column) or dialysis.
Protocol B: Synthetic Batch Scale (Thermodynamic Synthesis)
Best for: Small molecule synthesis, linker preparation, gram-scale production.
Reagents:
-
Solvent: Ethanol or Methanol (Absolute).
-
Catalyst: Glacial Acetic Acid (cat. 1-5 mol%).
Procedure:
-
Dissolution: Dissolve the aromatic aldehyde (1.0 equiv) in Ethanol (0.5 M concentration).
-
Addition: Add Hydrazine monohydrate or Hydrazide (1.0 – 1.1 equiv) dropwise.
-
Caution: Hydrazine is toxic and potentially unstable. Handle in a fume hood.
-
-
Catalysis: Add 1-2 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (
for EtOH).-
Reaction Time:
-
Activated Aldehydes (e.g., 4-Nitrobenzaldehyde): 30–60 mins.
-
Deactivated Aldehydes (e.g., 4-Methoxybenzaldehyde): 2–6 hours.
-
-
-
Workup: Cool to room temperature. The hydrazone product often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent in vacuo and recrystallize.
Troubleshooting & Validation Workflow
Use this logic flow to troubleshoot slow reaction times or low yields.
Figure 2: Optimization Logic Tree
Caption: Systematic troubleshooting for hydrazone coupling. Solubility and pH are the most common failure points.
Validation Methods:
-
UV-Vis Spectroscopy: Hydrazone formation typically results in a bathochromic shift (red shift) and increased extinction coefficient compared to the aldehyde. Monitor absorbance at 300–360 nm.
-
NMR (
): Look for the disappearance of the aldehyde proton ( 9.5–10.5 ppm) and the appearance of the hydrazone CH=N proton ( 7.5–8.5 ppm). -
TLC: Use a stain (e.g., 2,4-DNP) to visualize aldehydes; hydrazones will often be UV active and have distinct Rf values.
References
-
Dirksen, A., & Dawson, P. E. (2008).[4][5] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[4][6][5] [Link]
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Bhat, V. T., et al. (2015). Nucleophilic catalysis of hydrazone formation: A computational and experimental study. Chemical Science, 6, 1608-1619. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Solvent Compatibility for Ald-Ph-PEG3-Azide Reactions
Introduction: The Versatility of Heterobifunctional Linkers
In the landscape of bioconjugation, drug delivery, and molecular probe development, precision and control are paramount. The Ald-Ph-PEG3-azide linker is a powerful heterobifunctional tool designed for just this purpose. Its architecture, featuring a terminal aromatic aldehyde and an azide group, connected by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer, enables a two-pronged approach to molecular assembly.[1] The aromatic aldehyde provides a reactive handle for covalent linkage to amine-containing biomolecules through Schiff base formation or reductive amination.[2] Simultaneously, the azide group serves as a bioorthogonal reactive partner for "click chemistry," most notably in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or for Staudinger ligation with phosphines.[][4]
This dual reactivity allows for the sequential or orthogonal conjugation of different molecular entities, a critical capability in constructing complex architectures like antibody-drug conjugates (ADCs) or targeted imaging agents.[5] However, the success of these sophisticated conjugation strategies is fundamentally governed by a critical, and often underestimated, parameter: the choice of solvent. The reaction medium must not only solubilize all reactants but also facilitate the desired reaction kinetics while preserving the integrity and function of sensitive biomolecules.
This document provides a detailed guide to solvent selection for reactions involving the Ald-Ph-PEG3-azide linker. We will explore the causality behind solvent choices for both aldehyde and azide-mediated reactions, present detailed experimental protocols, and offer insights to navigate the complexities of bioconjugation.
Physicochemical Properties & Solubility Profile
Understanding the solubility of the Ald-Ph-PEG3-azide linker is the first step in designing a robust reaction system. Its structure is a composite of hydrophobic and hydrophilic elements that dictate its behavior in various solvents.
-
Aromatic Aldehyde (Ald-Ph): The phenyl group is inherently hydrophobic, favoring solubility in nonpolar organic solvents.[6]
-
PEG3 Spacer: The short, three-unit polyethylene glycol chain is hydrophilic and enhances solubility in aqueous media and polar organic solvents.[7] PEGs are known to be soluble in water and a range of organic solvents including DMF, DMSO, methylene chloride, and chloroform.[8][9]
-
Azide (-N3): This small, polar functional group has a modest impact on overall solubility but is compatible with a wide array of solvents. Organic azides are generally stable and soluble in aprotic organic solvents like THF, acetonitrile, and DMF/DMSO.[10]
The combined effect is a molecule with broad, but not universal, solubility. While the PEG chain provides aqueous compatibility, the hydrophobic phenyl group may necessitate the use of organic co-solvents to achieve the required concentrations, especially when conjugating to poorly soluble molecules. As a general rule, the solubility of PEG derivatives in organic solvents tends to decrease as the molecular weight of the PEG chain increases; however, with a short PEG3 spacer, good organic solubility is expected.[11]
Solvent Systems for Aldehyde-Mediated Ligations
The primary reaction of the aldehyde moiety is its condensation with a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a Schiff base (an imine). This bond can be left as is for reversible conjugation or, more commonly, reduced to a stable secondary amine via reductive amination.[12]
Causality of Solvent Choice
The selection of a solvent for aldehyde-amine chemistry hinges on several factors:
-
Reactant Solubility: The solvent must dissolve the Ald-Ph-PEG3-azide linker, the amine-containing substrate (which may be a large, polar biomolecule), and the reducing agent (if used).
-
pH Control: For reactions with biomolecules in aqueous media, maintaining a pH between 6.5 and 7.5 is often optimal. This pH is a compromise: it's high enough to ensure a significant fraction of the amines are deprotonated and nucleophilic, yet low enough to minimize hydrolysis of the maleimide group if it were present on the other reaction partner.[13]
-
Chemoselectivity: The reaction between an aldehyde and an amine is highly chemoselective, meaning it proceeds with minimal side reactions with other functional groups typically found in biomolecules.[14]
-
Aqueous vs. Organic: For many bioconjugations, the reaction must be performed in aqueous buffers to maintain the protein's native structure and function.[15] However, for smaller molecules or more robust substrates, polar aprotic solvents like DMF or DMSO can be excellent choices, as they readily dissolve all components and are compatible with common reducing agents.[14]
Data Presentation: Solvent Compatibility for Aldehyde Ligations
| Solvent System | Typical Concentration | Pros | Cons | Key Considerations |
| Aqueous Buffer (e.g., PBS, HEPES) | 1-10 mg/mL protein | Maintains protein stability and function; "Green" solvent.[16][17] | May require organic co-solvent for linker solubility; Slower reaction rates. | Maintain pH 6.5-7.5. Avoid amine-containing buffers like Tris. |
| DMF (Dimethylformamide) | 1-50 mM | Excellent solvating power for linker and many organic molecules; High reaction rates. | Can denature sensitive proteins; Must be anhydrous for some applications. | Anhydrous grade recommended to avoid side reactions. |
| DMSO (Dimethyl Sulfoxide) | 1-50 mM | High solvating power; Can increase cell permeability for in-situ reactions. | Can be difficult to remove; Can denature proteins at >10% v/v.[13] | Use anhydrous grade. Reaction volumes with proteins should limit DMSO. |
| Aqueous Buffer + Co-solvent (e.g., 10-20% DMF/DMSO) | 1-10 mg/mL protein | Balances protein stability with reactant solubility.[14] | Co-solvent can still impact protein structure; Optimization required. | Screen co-solvent tolerance of the specific biomolecule first. |
Experimental Workflow: Aldehyde-Mediated Conjugation
The following diagram outlines a typical workflow for conjugating the Ald-Ph-PEG3-azide linker to an amine-containing molecule, followed by reductive amination.
Caption: Workflow for Aldehyde-Amine Conjugation and Reduction.
Protocol: Reductive Amination of a Protein
This protocol describes the conjugation of Ald-Ph-PEG3-azide to a generic protein.
-
Reagent Preparation:
-
Equilibrate the protein into a non-amine-containing buffer (e.g., 1x PBS, pH 7.2) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare a 1 M stock solution of sodium cyanoborohydride (NaCNBH₃) in water. Caution: NaCNBH₃ is toxic.
-
Immediately before use, dissolve Ald-Ph-PEG3-azide in anhydrous DMSO to a concentration of 20 mM.[18]
-
-
Conjugation Reaction:
-
To the protein solution, add the Ald-Ph-PEG3-azide stock solution to achieve a 20-fold molar excess relative to the protein.
-
Gently mix and incubate at room temperature for 1 hour to allow for Schiff base formation.
-
Add the NaCNBH₃ stock solution to a final concentration of 20 mM.
-
Incubate the reaction for 4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess linker and reducing agent by running the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer (e.g., 1x PBS).
-
Characterize the resulting conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry) to determine the degree of labeling.
-
Solvent Systems for Azide-Mediated Ligations
The azide moiety is the gateway to bioorthogonal chemistry. Its two most common reactions in this context are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.
Mechanism & Solvent Causality: SPAAC
SPAAC is a metal-free click reaction that joins an azide with a strained cyclooctyne (e.g., DBCO, BCN).[][19] The reaction is driven by the release of ring strain in the alkyne and is exceptionally bioorthogonal, proceeding rapidly at physiological temperatures and in complex biological media.[20]
-
Solvent Independence: A key advantage of SPAAC is its relative insensitivity to the reaction solvent. It works well in a wide range of media, from fully aqueous buffers to polar aprotic solvents like DMSO and DMF, and mixtures thereof.[21][22] The reaction rate is highly tolerant to changes in buffer identity, ionic strength, and pH.[22]
-
Biocompatibility: The ability to run efficiently in aqueous buffers makes SPAAC the gold standard for in-vivo and cell-surface labeling applications.[]
Mechanism & Solvent Causality: Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a specifically engineered triarylphosphine.[4] The reaction proceeds through an aza-ylide intermediate which rearranges to form a stable amide bond.
-
Solvent Polarity Effect: Unlike SPAAC, the rate of the Staudinger ligation can be significantly influenced by solvent polarity. More polar solvents, such as acetonitrile, have been shown to accelerate the reaction compared to less polar solvents like chloroform.[23]
-
Aqueous Compatibility: The reaction is designed to proceed in aqueous environments, a key feature for its application in chemical biology.[4]
Data Presentation: Solvent Compatibility for Azide Ligations
| Reaction | Solvent System | Pros | Cons | Key Considerations |
| SPAAC | Aqueous Buffer (PBS, etc.) | Ideal for biomolecules; Bioorthogonal; Fast kinetics.[21] | Hydrophobic alkynes may require co-solvents. | Highly versatile and generally the preferred system for bioconjugation. |
| SPAAC | DMF, DMSO, Acetonitrile | Excellent for solubilizing all components for small molecule synthesis. | Not suitable for most sensitive biomolecules. | Ensure reactants are fully dissolved before mixing. |
| Staudinger | Aqueous Buffer / co-solvent | Bioorthogonal; Forms a native amide bond. | Slower kinetics than SPAAC; Phosphines can be prone to oxidation. | Degas solutions to minimize phosphine oxidation. |
| Staudinger | Acetonitrile | Faster reaction rates than in less polar solvents.[23] | Not suitable for biomolecules that are insoluble or unstable in acetonitrile. | Good for conjugating smaller, robust molecules. |
Decision-Making Framework for Solvent Selection
Choosing the right solvent system requires a logical approach based on the properties of the substrate and the desired reaction.
Caption: Solvent Selection Logic for Ald-Ph-PEG3-Azide Reactions.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized molecule (produced in the first protocol) to a DBCO-functionalized partner.
-
Reagent Preparation:
-
The azide-functionalized protein is used directly from the previous purification step in a suitable buffer (e.g., 1x PBS).
-
Dissolve the DBCO-containing reagent in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the DBCO-reagent stock solution to the azide-functionalized protein solution to achieve a 3- to 5-fold molar excess. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction can be monitored by SDS-PAGE or LC-MS.
-
-
Purification:
-
Upon reaction completion, remove the excess unconjugated DBCO-reagent using a desalting column or dialysis.
-
The final dual-functionalized conjugate is now ready for its intended application.
-
Orthogonal Reactions & Troubleshooting
The true power of the Ald-Ph-PEG3-azide linker lies in its ability to facilitate orthogonal, sequential conjugations. A typical strategy involves:
-
Reacting the aldehyde with an amine-containing biomolecule in an aqueous buffer system.
-
Purifying the resulting azide-functionalized biomolecule.
-
Reacting the azide with a cyclooctyne-functionalized payload or probe, again in an aqueous buffer.
This sequential approach ensures high specificity and minimizes cross-reactivity. The solvent system of choice for both steps, when dealing with biomolecules, is overwhelmingly an aqueous buffer, with minimal organic co-solvent used only as necessary to solubilize the linkers.
Troubleshooting Common Issues:
-
Low Yield / No Reaction:
-
Solubility: Ensure all reactants are fully dissolved. Sonication or gentle warming can help, but be cautious with temperature-sensitive molecules.[8]
-
pH: For aldehyde reactions, verify the pH of the buffer is in the optimal 6.5-7.5 range. For azide reactions with phosphines, ensure the buffer is not acidic.[10]
-
Reagent Quality: Azides can be sensitive to reducing agents.[24] Phosphines can oxidize in the presence of air. Use fresh reagents and degassed buffers where appropriate.
-
-
Protein Precipitation:
-
Co-solvent Concentration: The concentration of organic co-solvents like DMSO or DMF is too high. Reduce the percentage or screen for a more tolerated solvent. Many proteins precipitate when DMSO exceeds 10%.[13]
-
Protein Concentration: The protein itself may be too concentrated, leading to aggregation. Work at the lower end of the recommended concentration range.
-
Conclusion
The Ald-Ph-PEG3-azide linker provides a robust platform for creating complex bioconjugates. Successful implementation of this technology is critically dependent on the rational selection of solvents. For applications involving sensitive biomolecules, aqueous buffers are the medium of choice for both aldehyde and azide-based ligations, with SPAAC offering the most versatile and solvent-independent click chemistry option. For more robust small-molecule synthesis, polar aprotic solvents like DMF, DMSO, and acetonitrile offer excellent solubility and can enhance reaction rates. By understanding the interplay between the linker's structure, the reaction mechanism, and the properties of the solvent, researchers can unlock the full potential of this versatile chemical tool.
References
- Shochem. (2025, November 11).
- Al-Azzam, W., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC.
- Creative PEGWorks®.
- AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices.
- Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG).
- Gao, Y., et al. (2024, May 22).
- Precise PEG.
- Hirano, A., et al. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. PubMed.
- Sigma-Aldrich. Click Chemistry in Drug Discovery.
- Benchchem. Technical Support Center: Azide Stability in Different Solvent Systems.
- González, I. R., et al. (2024, February 21). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry (RSC Publishing).
- Benchchem. dealing with inconsistent click chemistry efficiency between experiments.
- kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions.
- Gao, Y., et al. (2024, May 22).
- Ning, X., et al. (2010). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. PMC - NIH.
- Gopi, H.N. (2016). Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH.
- CellMosaic.
- ResearchGate. (2025, August 6). Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition | Request PDF.
- Patterson, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- MacKenzie, D. A., et al. (2016, July 7). Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition.
- NESACS. (2019, November 25). Leaving Organic Solvents Behind: Chemistry in Aqueous Media.
- CD Bioparticles. Ald-Ph-PEG3-Azide.
- Vector Labs. (2021, July 28). Bioconjugation And Its Use In Biomolecular Research.
- ResearchGate. (2018, June). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems | Request PDF.
- Reja, R., et al. (2015, May 12). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds.
- Thermo Fisher Scientific.
- BOC Sciences. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- AxisPharm. Ald-Ph-PEG3-azide, CAS 1807540-88-0.
- Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- BroadPharm. Ald-Ph-PEG3-azide, 1807540-88-0.
- ResearchGate. Competition experiments. (A) Phosphines. (B) Azides. (C) Staudinger reaction vs. SPAAC reaction.
- Freie Universität Berlin. (2009, July 27).
- Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
- MySkinRecipes. Ald-CH2-PEG3-azide.
- Beilstein Journals. (2014, May 9).
- BroadPharm. (2022, January 18). Azido-PEG3-Maleimide (BP-22468).
- Organic Syntheses. (2024). Org. Synth. 2024, 101, 423.
- MedChemExpress. Ald-CH2-PEG3-azide.
- PMC.
- ResearchGate. (2020, August).
- Sigma-Aldrich. Phosphine Ligands.
- Benchchem.
- Semantic Scholar. Wittig olefination between phosphine, aldehyde, and allylic carbonate: a general method for stereoselective synthesis of trisubstituted 1,3-dienes with highly variable substituents..
- IDEX Health & Science.
- Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents.
Sources
- 1. Ald-Ph-PEG3-azide, 1807540-88-0 | BroadPharm [broadpharm.com]
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- 6. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]
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- 24. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yields with Ald-Ph-PEG3-azide
Introduction
Ald-Ph-PEG3-azide is a heterobifunctional linker designed for advanced bioconjugation, featuring an aromatic aldehyde for reaction with amine-containing biomolecules and an azide for "click chemistry" applications.[1] Its polyethylene glycol (PEG) spacer enhances aqueous solubility and provides steric accessibility for complex conjugations.[2] This guide provides in-depth troubleshooting for researchers experiencing low conjugation yields when using this versatile linker. We will explore the critical parameters of both the initial aldehyde-mediated conjugation and the subsequent azide-alkyne cycloaddition, offering logical steps to identify and resolve common experimental pitfalls.
The dual reactivity of Ald-Ph-PEG3-azide allows for a two-step conjugation strategy. First, the aromatic aldehyde reacts with primary amines (e.g., the N-terminus of a protein or lysine residues) to form a Schiff base, which can be stabilized by reduction.[2] Second, the terminal azide group is available for highly specific and efficient ligation with alkyne-modified molecules via either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
Core Concepts: The Two-Step Conjugation Workflow
Understanding the workflow is paramount to effective troubleshooting. The process involves two distinct chemical transformations, each with its own set of critical parameters.
Caption: A general workflow for two-step bioconjugation using Ald-Ph-PEG3-azide.
Part 1: Troubleshooting the Aldehyde Conjugation Step
Low yields often originate from the initial attachment of the linker to your primary biomolecule. The formation of a stable bond between the aldehyde and an amine is a multi-stage process sensitive to several factors.
FAQ 1: My protein/peptide is not showing a mass shift after reacting with Ald-Ph-PEG3-azide. What went wrong?
This indicates a failure in the initial Schiff base formation or subsequent reduction. Let's break down the possibilities.
Possible Cause 1: Suboptimal pH for Schiff Base Formation
-
The "Why": The reaction of an aldehyde with an amine to form a Schiff base (imine) is pH-dependent. The reaction requires the amine to be in its nucleophilic, unprotonated state. However, the overall reaction is acid-catalyzed.[5] For most proteins, a pH range of 6.5-8.0 provides a good balance, ensuring a sufficient population of deprotonated N-terminal (pKa ~8) and lysine (pKa ~10) amines without denaturing the protein.[6]
-
Troubleshooting Steps:
-
Verify Buffer pH: Calibrate your pH meter and confirm the pH of your reaction buffer at the reaction temperature.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with your biomolecule for the aldehyde.[6] Opt for non-nucleophilic buffers like PBS, HEPES, or phosphate buffers.
-
pH Optimization: Perform small-scale trial reactions across a pH gradient (e.g., 6.5, 7.0, 7.5) to determine the optimal condition for your specific protein.
-
Possible Cause 2: Ineffective Reductive Amination
-
The "Why": The Schiff base formed is reversible and can hydrolyze back to the aldehyde and amine.[7] To create a stable covalent bond, this imine must be reduced to a secondary amine. Sodium cyanoborohydride (NaCNBH₃) is a common choice because it selectively reduces the imine in the presence of the aldehyde.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your NaCNBH₃ is fresh. It is moisture-sensitive and can degrade over time.
-
Concentration: Use a sufficient molar excess of the reducing agent. A 10- to 20-fold molar excess over the linker is a typical starting point.
-
Reaction Time: Allow sufficient time for the reduction to occur. This can range from 2 to 24 hours, often performed at 4°C to maintain protein stability.
-
Possible Cause 3: Linker Quality and Handling
-
The "Why": The aldehyde group is susceptible to oxidation to a non-reactive carboxylic acid, especially with improper storage.
-
Troubleshooting Steps:
-
Storage: Store Ald-Ph-PEG3-azide at –20°C, protected from light and moisture.[1]
-
Solvent: Dissolve the linker in an anhydrous solvent like DMSO or DMF immediately before use.[1] Avoid repeated freeze-thaw cycles of the stock solution.
-
Purity Check: If in doubt, verify the purity of the linker via analytical methods like NMR or mass spectrometry.
-
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Balances amine nucleophilicity and acid catalysis for Schiff base formation.[6] |
| Buffer | PBS, HEPES | Avoids primary amine buffers (e.g., Tris) that compete with the target biomolecule.[6] |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine bond over the aldehyde. |
| Linker Molar Excess | 5 - 20 fold over biomolecule | Drives the reaction towards product formation. |
| Temperature | 4°C to Room Temperature | Depends on the stability of the biomolecule. Lower temperatures can prolong reaction times. |
| Reaction Time | 2 - 24 hours | Must be optimized based on reactants and temperature. |
Part 2: Troubleshooting the Azide-Alkyne "Click" Reaction
If you have successfully attached the linker but see low yields in the final conjugation step, the issue lies within the click chemistry reaction. The two main pathways, CuAAC and SPAAC, have distinct troubleshooting profiles.
Caption: A logical guide for troubleshooting low conjugation yields.
FAQ 2: I am using CuAAC and see very little of my final product. What could be the issue?
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but requires careful management of the copper(I) catalyst.[8]
Possible Cause 1: Inactive Copper Catalyst
-
The "Why": The active catalyst is copper in the +1 oxidation state (Cu(I)). Cu(I) is unstable in aqueous, aerobic environments and readily oxidizes to the inactive Cu(II) state.[9] Therefore, reactions are typically run with a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ.[10]
-
Troubleshooting Steps:
-
Fresh Reducing Agent: Always use a freshly prepared solution of sodium ascorbate. The solution is prone to oxidation.
-
Deoxygenate Buffer: While not always necessary, deoxygenating your reaction buffer by sparging with argon or nitrogen can improve catalyst stability and prevent oxidative side reactions.[8]
-
Ligand Stabilization: Use a copper-chelating ligand like THPTA or TBTA.[9] These ligands stabilize the Cu(I) state, increase reaction rates, and protect biomolecules from copper-induced damage.[9][10] A 5:1 molar ratio of ligand to copper is often recommended.[10]
-
Possible Cause 2: Reagent Incompatibility
-
The "Why": Certain buffer components or functional groups can interfere with the catalyst.
-
Troubleshooting Steps:
-
Avoid Chelators: Do not use buffers containing strong chelating agents like EDTA, which will sequester the copper ions.
-
Thiol Interference: If your biomolecule contains free thiols (cysteines), they can coordinate with the copper and inhibit the reaction. Consider temporarily protecting the thiols if they are not the intended conjugation site.
-
Validated Protocol: Generic CuAAC for Protein Conjugation
-
Prepare Stock Solutions:
-
Reaction Assembly:
-
Initiate Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of ~5 mM).[10]
-
Incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted payload and catalyst components via Size Exclusion Chromatography (SEC) or dialysis.[][12]
-
FAQ 3: My SPAAC reaction is very slow or gives a low yield. Isn't it supposed to be catalyst-free?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is indeed metal-free, making it ideal for in vivo and other sensitive applications.[3][] However, its kinetics are highly dependent on the specific strained alkyne used and the reaction conditions.
Possible Cause 1: Low Reactivity of the Alkyne
-
The "Why": Not all strained alkynes are created equal. The reaction rate is driven by the release of ring strain.[] Derivatives like dibenzocyclooctyne (DBCO) are generally more reactive than bicyclononyne (BCN), for example.[3]
-
Troubleshooting Steps:
-
Choose a Reactive Alkyne: If kinetics are an issue, consider switching to a more reactive cyclooctyne derivative like DBCO or DIBO for your payload.[3][14]
-
Increase Reactant Concentration: As a second-order reaction, the rate of SPAAC is directly proportional to the concentration of both the azide and the alkyne.[15] If your biomolecule's stability allows, increasing the concentration can significantly shorten reaction times.
-
Increase Temperature: Modestly increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction, provided your biomolecule remains stable.[16]
-
Possible Cause 2: Steric Hindrance
-
The "Why": The PEG3 spacer on the linker is designed to minimize steric hindrance, but if the conjugation site on your biomolecule is in a sterically crowded pocket, it can still impede the approach of the bulky strained alkyne.
-
Troubleshooting Steps:
-
Consider Linker Length: If steric hindrance is suspected, using a linker with a longer PEG chain may be beneficial.
-
Re-evaluate Conjugation Site: If possible, modifying a more accessible site on the biomolecule could improve yields.
-
| Parameter | Recommendation | Rationale |
| Strained Alkyne | DBCO > BCN | Higher ring strain in DBCO leads to faster reaction kinetics.[3] |
| Concentration | As high as feasible | Reaction rate is concentration-dependent.[15] |
| Temperature | RT to 37°C | Higher temperature increases reaction rate but must be balanced with biomolecule stability.[16] |
| Reaction Time | 1 - 24 hours | Slower kinetics may require longer incubation times compared to CuAAC.[3] |
| Solvent | Aqueous buffer (PBS, HEPES) | SPAAC is highly compatible with biological conditions. |
Part 3: Purification and Analysis
Proper purification and analysis are critical to accurately assess your conjugation yield.
FAQ 4: How can I best purify my final conjugate and confirm the yield?
Purification aims to remove unreacted biomolecules, excess linker, and payload. The choice of method depends on the size and properties of your conjugate.
Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger bioconjugate from smaller unreacted linkers and payloads.[][17]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate the conjugated protein from the unconjugated starting material.[][18]
-
Hydrophobic Interaction Chromatography (HIC): HIC is another powerful technique for separating molecules based on hydrophobicity and is often used to determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[19]
-
Dialysis / Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities but may not efficiently separate unconjugated protein from the final product.[12][20]
Analytical Characterization:
-
Mass Spectrometry (MS): The most direct way to confirm successful conjugation and determine the final mass of the product.
-
HPLC (RP, IEX, HIC): High-Performance Liquid Chromatography is essential for assessing purity, quantifying the amount of conjugate versus starting material, and analyzing heterogeneity.[19]
-
SDS-PAGE: A simple way to visualize a shift in molecular weight, although the change may be subtle depending on the size of the conjugated payload.
By systematically working through these troubleshooting guides, researchers can diagnose and resolve the underlying causes of low conjugation yields, leading to more efficient and reproducible results in their bioconjugation experiments.
References
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Ribeiro, A., et al. (2018). An integrated process combining the reaction and purification of PEGylated proteins.
- CD Bioparticles. (n.d.). Ald-Ph-PEG3-Azide.
- AxisPharm. (n.d.). Ald-Ph-PEG3-azide, CAS 1807540-88-0.
- Abzena. (n.d.). Bioconjugate Bioassays & Analytical Method Development.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Analyzing Bioconjugate Purity.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Carney, R. P., et al. (2021).
- ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?
- Bera, A., & Beldjoudi, Y. (2015). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
- BroadPharm. (n.d.). Ald-Ph-PEG3-azide, 1807540-88-0.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- MedchemExpress. (n.d.). Ald-Ph-PEG4-bis-PEG3-N3 | ADC Linker.
- Ruanjaikaen, K. (2013). Purification and Production of Pegylated Proteins using Membrane Processes.
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Moosmann, A., & Freitag, R. (2013). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?
- AxisPharm. (n.d.). Ald-PEG3-azide, CAS 1807530-10-4.
- D'Atri, V., et al. (2020).
- Schoch, J., et al. (2019). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal.
- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
- Zhang, Y., et al. (2018). Amino Acid Catalyzed Direct Aldol Bioconjugation.
- Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- Lee, H., et al. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- BenchChem. (2025). Technical Support Center: Optimizing Cyclododecyne SPAAC Reactions.
- Kölmel, D. K., & Kool, E. T. (2017).
- Trads, J. B., et al. (2017). A tale of two bioconjugations: pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catalyst-free aldol type reactions. Chemical Science.
- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology.
- National Center for Biotechnology Information. (n.d.). Ald-CH2-PEG3-Azide.
- Streefkerk, M., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry.
- CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation.
- Hermanson, G. (2020, January 28).
- BenchChem. (2025). The Versatile Role of Ald-Ph-amido-PEG3-C1-Boc in Advanced Bioconjugation: A Technical Guide.
- Glyco MindSynth. (n.d.). Ald-Ph-PEG3-azide.
- BenchChem. (2025). Side reactions to avoid during click chemistry with PEG linkers.
- SRD Pharma. (n.d.). Ald-PEG3-azide.
- Orłowski, P., & Wąsińska, M. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
Sources
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- 2. Ald-Ph-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Catalyzed Direct Aldol Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Aqueous Solubility of Ald-Ph-PEG3-azide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ald-Ph-PEG3-azide, a versatile heterobifunctional linker used in advanced bioconjugation, probe development, and drug delivery applications. This document provides field-proven insights and troubleshooting protocols to address one of the most common challenges encountered during its use: achieving and maintaining solubility in aqueous reaction environments.
The unique structure of Ald-Ph-PEG3-azide, which combines a hydrophobic benzaldehyde group with a hydrophilic tri-polyethylene glycol (PEG3) spacer, presents a delicate balance. While the PEG3 chain is included to enhance aqueous solubility[1][2], the aromatic aldehyde moiety can lead to solubility challenges, particularly when preparing concentrated solutions or working in purely aqueous buffers. This guide offers a systematic approach to overcoming these issues, ensuring reproducible and successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when working with Ald-Ph-PEG3-azide.
Q1: My Ald-Ph-PEG3-azide is not dissolving directly in my aqueous buffer. What is the first and most recommended step?
The most reliable method is to first prepare a concentrated stock solution in a water-miscible, anhydrous organic solvent and then add it dropwise to your aqueous buffer with gentle vortexing. This "co-solvent" method is standard practice for reagents with limited aqueous solubility.[3]
Q2: What is the recommended solvent for preparing a stock solution?
Anhydrous or high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the preferred solvents for creating stock solutions of Ald-Ph-PEG3-azide.[4][5] These solvents can effectively solvate the entire molecule, ensuring it is fully dissolved before introduction into your aqueous reaction.
Q3: What is the maximum recommended concentration of organic co-solvent (e.g., DMSO) in my final reaction mixture?
This is highly dependent on the tolerance of your biomolecule (e.g., protein, antibody). For most proteins, the final concentration of DMSO or DMF should be kept below 10% (v/v), and ideally below 5%, to minimize the risk of denaturation or loss of biological activity.[6] Always perform preliminary tests to determine the optimal concentration for your specific system.
Q4: Can I heat the reagent to improve its solubility?
Gentle warming can be effective, particularly for PEG-containing compounds that dissolve slowly.[7][8] If you must warm the solution, do so gently (e.g., in a 30–40°C water bath) for a short period. However, this should not be the primary method. Aggressive or prolonged heating can risk degrading the aldehyde or azide functional groups. The co-solvent method is a safer and more effective starting point.
Q5: How does pH impact the stability and solubility of Ald-Ph-PEG3-azide?
The pH of your buffer is a critical parameter that affects both the reagent and the overall reaction.
-
Solubility: The solubility of your target biomolecule can be pH-dependent, which indirectly affects the apparent solubility of the linker in the mixture.[9][10]
-
Aldehyde Reactivity & Stability: The aldehyde group's reactivity with primary amines (to form a Schiff base) is pH-dependent. While the reaction proceeds more efficiently at a slightly elevated pH (e.g., 8.0-8.5) where amines are deprotonated, the stability of the resulting imine bond can be compromised at very low or high pH.[3][6][11]
-
Azide Stability: The azide group is generally stable across a wide pH range but can become unstable under strongly acidic conditions.[12]
Section 2: In-Depth Troubleshooting Guide
2.1 The Challenge: A Molecule of Two Halves
The solubility behavior of Ald-Ph-PEG3-azide is dictated by its amphiphilic nature. The benzaldehyde group is hydrophobic, while the PEG3 and azide moieties are hydrophilic. The short PEG3 linker may not always be sufficient to counteract the hydrophobic character of the phenyl ring, leading to poor dissolution or aggregation in aqueous media.
Caption: Structural influence on the solubility of Ald-Ph-PEG3-azide.
2.2 A Systematic Approach to Solubilization
When encountering solubility issues, it is critical to follow a logical progression of troubleshooting steps. The following workflow is designed to efficiently identify a robust solution while preserving the integrity of your reagents and biomolecules.
Caption: Decision workflow for troubleshooting solubility issues.
2.3 Strategy 1: The Co-Solvent Method (Recommended)
Causality: Water-miscible organic solvents like DMSO reduce the polarity of the bulk solution.[13] They disrupt the highly ordered hydrogen-bonding network of water, creating a more favorable environment for solvating the hydrophobic benzaldehyde portion of the linker molecule. This prevents aggregation and allows for a homogeneous solution upon dilution.
Key Considerations:
-
Solvent Purity: Always use anhydrous or high-purity, amine-free solvents to prevent premature reaction or hydrolysis of the linker.[5]
-
Incremental Addition: Add the organic stock solution to the aqueous buffer slowly and with constant, gentle mixing. This prevents localized high concentrations of the linker, which can cause it to precipitate out of solution.
-
Biomolecule Compatibility: Always confirm that your protein or biomolecule is stable in the final concentration of the chosen co-solvent.
| Co-Solvent | Typical Stock Concentration | Recommended Final Conc. (v/v) | Notes |
| DMSO | 10-100 mM | < 10% (ideally < 5%) | Excellent solvating power. Can be difficult to remove. |
| DMF | 10-100 mM | < 10% (ideally < 5%) | Good alternative to DMSO. Ensure it is amine-free. |
| Acetonitrile | 10-50 mM | < 10% | Less common for initial stock but can be used.[6] |
2.4 Strategy 2: pH and Buffer Optimization
Causality: The net charge and surface hydrophobicity of your target biomolecule (e.g., a protein) can change significantly with pH.[9] If the biomolecule becomes less soluble at the working pH, it can reduce the overall solubility of the system, causing the linker-biomolecule conjugate or even the free linker to precipitate.
Experimental Approach:
-
Identify pH Range: Determine the isoelectric point (pI) of your protein. Solubility is often lowest near the pI.[9] Your working pH should ideally be at least one unit away from the pI.
-
Screen Buffers: Prepare small-scale reactions in a series of buffers across a relevant pH range (e.g., pH 6.5, 7.4, 8.0, 8.5).
-
Monitor: After adding the Ald-Ph-PEG3-azide stock solution, monitor each condition for signs of precipitation (cloudiness, visible particles) over time.
-
Validate Activity: Ensure that the optimal pH for solubility does not compromise the biological activity of your molecule or the stability of the aldehyde group.[10]
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Ald-Ph-PEG3-azide Stock Solution
Objective: To prepare a stable, concentrated stock solution of Ald-Ph-PEG3-azide in an appropriate organic solvent.
Materials:
-
Ald-Ph-PEG3-azide (store at -20°C, protected from light and moisture)[14]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagent: Allow the vial of Ald-Ph-PEG3-azide to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh Reagent: In a fume hood, weigh out the desired amount of the reagent into a clean, dry microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube between your fingers. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: A General Protocol for Bioconjugation in an Aqueous System
Objective: To successfully add the Ald-Ph-PEG3-azide stock solution to an aqueous solution containing a biomolecule for conjugation.
Materials:
-
Prepared Ald-Ph-PEG3-azide stock solution (from Protocol 1)
-
Biomolecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare Biomolecule Solution: Have your biomolecule solution at the desired concentration in the reaction buffer ready in a reaction tube.
-
Calculate Volume: Determine the volume of the Ald-Ph-PEG3-azide stock solution needed to achieve the desired molar excess for your reaction. Ensure the final co-solvent concentration will be within the acceptable range (e.g., < 5% v/v).
-
Set Up Mixing: Begin gentle vortexing or stirring of the biomolecule solution.
-
Add Linker: Pipette the calculated volume of the linker stock solution and add it drop-by-drop directly into the vortexing/stirring buffer. Critical Step: Do not add the linker directly to the tube wall or as a single large bolus, as this can cause immediate precipitation.
-
Incubate: Once the addition is complete, continue the reaction under the conditions specified for your particular bioconjugation chemistry (e.g., temperature, time).
By following these structured guidelines and understanding the chemical principles behind them, researchers can confidently overcome the solubility challenges associated with Ald-Ph-PEG3-azide and achieve reliable, reproducible results in their experiments.
References
-
AxisPharm. (n.d.). Ald-Ph-PEG3-azide, CAS 1807540-88-0. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Ald-Ph-PEG3-Azide. Retrieved from [Link]
-
LCGC International. (2022, April 6). Tips & Tricks: Trouble Analyzing PEGs? Retrieved from [Link]
-
Skemman. (n.d.). Use of modified PEG as a solubility enhancer for poorly soluble drugs: possible dosage forms and taste masking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ald-CH2-PEG3-Azide. PubChem Compound Summary for CID 58596725. Retrieved from [Link]
-
Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
-
ResearchGate. (2016, July 28). How to improve stoechiometry in bioconjugation of small molecules to proteins. Retrieved from [Link]
-
Degryse, B., et al. (2019). PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ald-CH2-PEG3-azide. Retrieved from [Link]
-
MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Arylation Chemistry for Bioconjugation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, May 25). The Effect of the Reaction pH on Properties of Lead(II) Azide. Retrieved from [Link]
-
Interchim. (n.d.). Thiol – PEGx – Azide reagents Heterobifunctional crosslinkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Table -4: Solubility of PEG and similar polymers in water. Retrieved from [Link]
-
ResearchGate. (2025, February 27). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. Retrieved from [Link]
Sources
- 1. Ald-Ph-PEG3-Azide - CD Bioparticles [cd-bioparticles.net]
- 2. Ald-CH2-PEG3-azide [myskinrecipes.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ald-Ph-PEG3-azide, 1807540-88-0 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. biofargo.com [biofargo.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. ibisscientific.com [ibisscientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. interchim.fr [interchim.fr]
addressing steric hindrance in PEG3 linker bioconjugation
Ticket ID: #PEG3-STERIC-OPT
Status: Open | Priority: High Subject: Overcoming Steric Hindrance & Hydrophobic Collapse in Short-Chain PEG Conjugation
The Core Challenge: The "Short Linker Paradox"
Welcome to the technical support hub. You are likely here because your PEG3 conjugation is failing in one of two ways: low conjugation efficiency (the payload isn't attaching) or aggregation (the conjugate precipitates).
The Technical Reality: A PEG3 linker (approx. 12-15 Å) sits in a difficult "Goldilocks" zone. It is short enough to provide excellent serum stability and defined spatial geometry, but it is often too short to escape the hydrodynamic boundary layer of the protein or to effectively mask the hydrophobicity of a cytotoxic payload.
When using PEG3, you are fighting two forces:
-
Kinetic Shielding: The reactive group (e.g., NHS ester) hydrolyzes before it can penetrate the protein's hydration shell to reach the amine.
-
Hydrophobic Collapse: If your payload is hydrophobic (e.g., MMAE, PBD), a PEG3 chain is insufficient to shield it, causing the payload to fold back into the protein's hydrophobic pockets or trigger aggregation.
Diagnostic & Troubleshooting Modules
Module A: Low Conjugation Yields (The Kinetic Interface)
Symptom: You observe <10% conjugation efficiency or unreacted "free" payload despite using high equivalents.
Root Cause:
Standard NHS (N-hydroxysuccinimide) esters are hydrolytically unstable. In sterically demanding environments (like a buried lysine or a short PEG3 tether), the rate of hydrolysis (
The Fix: Switch to TFP Esters. Replace NHS-PEG3-Payload with TFP-PEG3-Payload (2,3,5,6-tetrafluorophenyl ester).
-
Mechanism: TFP esters are significantly more resistant to hydrolysis at the slightly basic pH (7.5–8.0) required for lysine conjugation, yet they are more reactive toward amines than NHS esters. This expands the "reaction window" allowing the linker time to find the sterically hindered amine.
Comparative Data: Hydrolysis Half-Lives (pH 8.0, 25°C)
| Reactive Group | Hydrolysis | Reactivity toward Amines | Hydrophobicity |
| NHS Ester | ~10-20 mins | Moderate | Low |
| TFP Ester | > 120 mins | High | Moderate |
| Sulfo-NHS | ~5-10 mins | Moderate | Very Low (Charged) |
Technical Insight: The fluorine atoms on the TFP ring create a unique electronic environment that stabilizes the ester against water attack while making the carbonyl carbon highly electrophilic for amine attack.
Protocol 1: High-Efficiency TFP Conjugation
-
Buffer Prep: Use 50 mM Sodium Borate or HEPES, pH 8.0. Avoid Phosphate buffers if possible, as they can catalyze ester hydrolysis.
-
Solvent: Dissolve TFP-PEG3-Payload in anhydrous DMAc (Dimethylacetamide) or DMSO.
-
Stoichiometry: Add 5–8 molar equivalents of ligand to the protein.
-
Incubation: React for 2 hours at Room Temperature (RT) or 12 hours at 4°C.
-
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted esters.[1]
Module B: Aggregation & Precipitation (The Hydrophobic Interface)
Symptom: The reaction mixture turns cloudy/opalescent immediately upon adding the PEG3-linker-payload.
Root Cause: This is "Hydrophobic Masking Failure." A PEG3 chain is too short to form a hydration shell around a hydrophobic payload (like a fluorophore or drug). The payload drives the complex to aggregate to minimize water contact.
The Fix: Organic Solvent Tuning & Step-Wise Addition. You must lower the dielectric constant of the solvent to keep the payload in solution during the critical conjugation phase.
Protocol 2: Solvent-Assisted Conjugation
-
Calculate Organic Tolerance: Determine the maximum % of organic solvent your protein can withstand (usually 10-20% for antibodies).
-
The "Drop-Wise" Technique:
-
Do NOT add the organic linker solution directly to the aqueous protein. This creates local "hotspots" of precipitation.
-
Instead, add the buffer to the protein first, then slowly titrate the organic solvent (DMSO/DMAc) to 10% (v/v) of the final volume.
-
Then add the linker.[1][]
-
-
Cosolvent Selection:
| Solvent | Pros | Cons | Recommended For |
| DMSO | Universal solubility | Hard to remove (high boiling point) | Small scale / Screening |
| DMAc | Less protein denaturation than DMSO | Toxic | ADCs / Scale-up |
| Propylene Glycol | Stabilizes proteins | High viscosity | Labile proteins |
Visualization: Troubleshooting Logic
The following diagram illustrates the decision matrix for addressing steric and solubility issues with PEG3 linkers.
Caption: Diagnostic flowchart for identifying and resolving steric hindrance and solubility issues in PEG3 bioconjugation.
Frequently Asked Questions (FAQ)
Q: Can I use "Click Chemistry" (DBCO/Azide) to solve steric hindrance? A: Yes, but with a caveat. Strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific and doesn't suffer from hydrolysis like NHS esters. However, the DBCO ring itself is bulky and hydrophobic. If you use a PEG3-DBCO linker, the DBCO moiety might stack against the protein surface, becoming inaccessible. Recommendation: If using click chemistry with PEG3, ensure the "click" handle is on a flexible region of the protein (e.g., C-terminal tags) rather than a buried lysine.
Q: My antibody activity dropped after PEG3 conjugation. Is the linker too short? A: Likely, yes. A PEG3 linker (approx 1.2 nm) keeps the payload very close to the antibody surface. If you conjugated randomly to Lysines, you likely modified a Lysine near the Complementarity Determining Region (CDR), and the payload is physically blocking antigen binding. Fix: Switch to Site-Specific Conjugation (e.g., Cysteine re-bridging or enzymatic tagging) to direct the payload away from the binding site, or increase linker length to PEG6+ to allow the payload to "flop" out of the way.
Q: Why do I see "laddering" on my SDS-PAGE? A: Laddering indicates a heterogeneous Drug-Antibody Ratio (DAR). Because PEG3 is small, it doesn't provide enough steric shielding to prevent neighboring lysines from reacting. Fix: Tighter control of stoichiometry (lower equivalents) or switching to TFP esters (which allow for lower equivalents due to higher efficiency) can narrow the DAR distribution.
References
-
Hermanson, G. T. (2013).[3][4][5] Bioconjugate Techniques (3rd ed.).[3][4][5] Academic Press.
- The definitive guide on NHS vs.
-
BenchChem Technical Support. (2025).
- Detailed hydrolysis rates and pH optimiz
-
(Verified via search context)
-
PurePEG Application Notes. (2025).
- Discusses the impact of PEG length on hydrophobicity masking.
-
BOC Sciences. (2025).
- Strategies for handling hydrophobic payloads with short linkers.
Sources
Technical Guide: Purification & Characterization of Ald-Ph-PEG3-Azide Modified Proteins
Topic: Purification Methods for Ald-Ph-PEG3-azide Modified Proteins
Introduction & Chemical Basis
The Ald-Ph-PEG3-azide reagent is a heterobifunctional linker designed for two-step bioconjugation.[1] It contains a benzaldehyde (Ald-Ph) group for conjugation to primary amines (via reductive amination) or hydrazides, and an azide (-N3) group for downstream Click Chemistry (CuAAC or SPAAC).[1]
Key Chemical Mechanism (Reductive Amination):
-
Imine Formation: The benzaldehyde group reacts with lysine
-amines or the N-terminal -amine of the target protein to form a reversible Schiff base (imine).[1] -
Stabilization: A reducing agent (typically Sodium Cyanoborohydride, NaCNBH
) selectively reduces the imine to a stable secondary amine linkage.[1] -
Result: A protein displaying a stable, covalently attached azide handle, ready for "clicking" to alkynes.[1][2][3]
Critical Purification Challenge: Because the reagent (MW ~350 Da) is significantly smaller than the protein, separating excess reagent is straightforward.[1] However, separating unmodified protein from mono- or multi-labeled species requires high-resolution chromatography due to the minimal mass shift induced by the PEG3 linker.[1]
Strategic Workflow Diagram
The following flowchart outlines the decision logic for purifying Ald-Ph-PEG3-azide modified proteins based on your downstream application requirements.
Figure 1: Purification decision tree emphasizing the distinction between simple reagent removal and high-resolution isoform separation.
Core Purification Protocols
Protocol A: Removal of Excess Reagent (Mandatory)
Objective: Remove unreacted Ald-Ph-PEG3-azide and toxic NaCNBH
Method: Size Exclusion Chromatography (Desalting) Why this method? Dialysis is often too slow for aldehyde reagents, which can oxidize or aggregate over time.[1] Desalting columns (e.g., PD-10, Zeba Spin) are rapid (<15 mins) and minimize protein handling time.[1]
-
Equilibration: Equilibrate the desalting column with 3 column volumes (CV) of your storage buffer (e.g., PBS pH 7.4). Avoid amine-containing buffers (Tris/Glycine) if you plan to perform further amine-reactive steps immediately, though they are fine for storage.[1]
-
Loading: Apply the crude reaction mixture to the center of the resin bed.
-
Elution: Elute with buffer. Collect the protein fraction (elutes in void volume).[1] The small molecule reagent and reducing agent will be retained in the column.[1]
-
Validation: Measure protein concentration. Note: The benzaldehyde moiety absorbs UV.[1] See Troubleshooting Q3.
Protocol B: High-Resolution Isoform Separation (Advanced)
Objective: Separate unmodified protein from mono-, di-, and tri-labeled species.[1]
Method: Anion/Cation Exchange Chromatography (IEX) Why this method? Reductive amination consumes positive charges (amines).[1]
-
Mechanism: Converting a Lysine (
) to a secondary amine ( ) changes the pKa slightly, but more importantly, if the pH is adjusted, the charge profile shifts.[1] Often, the "shielding" effect of the PEG and the hydrophobic phenyl ring alters retention enough to separate isoforms.[1] -
Protocol:
-
Column: Strong Cation Exchange (e.g., MonoS) or Anion Exchange (e.g., MonoQ) depending on protein pI.
-
Buffer A: 20 mM Phosphate or HEPES (low salt).[1]
-
Buffer B: Buffer A + 1.0 M NaCl.[1]
-
Gradient: Shallow linear gradient (0–30% B over 20 CV).
-
Result: Unmodified protein typically elutes last (if Cation Exchange) or first (if Anion Exchange) compared to modified forms, depending on the specific pI shift.[1]
-
Troubleshooting & FAQs
This section addresses specific technical hurdles reported by users working with Ald-Ph-PEG3-azide.
Q1: My Click Chemistry (CuAAC) reaction failed after purification. Why?
Diagnosis: Incomplete removal of the azide reagent or "dead" aldehyde.[1] Root Cause: If excess Ald-Ph-PEG3-azide remains, it will compete with your protein-azide for the alkyne probe, effectively inhibiting the labeling.[1] Solution:
-
Verify Purification: Use a centrifugal filter (MWCO 10k) to wash the protein 3-4 times if you didn't use a desalting column.[1]
-
Check Reagent Quality: The aldehyde group can oxidize to carboxylic acid (inactive) if stored improperly.[1] Verify the reagent's integrity via NMR or LC-MS before conjugation.[1]
-
Copper Poisoning: Ensure no chelating agents (EDTA) are present in your final buffer, as they strip the Copper catalyst required for the Click reaction.[1]
Q2: The protein precipitated during the reductive amination step.
Diagnosis: Solvent incompatibility or Over-labeling.[1] Root Cause:
-
Hydrophobicity: The "Ph" (Phenyl) group is hydrophobic.[1] If you added the reagent (dissolved in DMSO/DMF) too quickly, local high concentrations caused denaturation.[1]
-
Crosslinking: Although rare with mono-aldehydes, protein-protein hydrophobic aggregation can occur.[1] Solution:
-
Solvent Limit: Keep the final DMSO/DMF concentration < 5% (v/v).
-
Stepwise Addition: Add the reagent in small aliquots rather than a single bolus.
-
Reduce Concentration: Perform the reaction at 1–2 mg/mL protein concentration rather than >10 mg/mL.
Q3: My A280 readings are unusually high after labeling.
Diagnosis: UV interference from the Benzaldehyde/Phenyl group.
Root Cause: The "Ald-Ph" moiety contains an aromatic ring that absorbs strongly in the UV range (typically
-
Correction Factor: You cannot rely solely on
of the native protein.[1] -
Alternative Assay: Use a colorimetric assay like BCA or Bradford (Coomassie), which are less affected by the small molecule chromophore.[1]
-
Calculated Correction: If you know the Degree of Labeling (DOL), subtract the contribution of the linker (determine linker
separately).
Q4: How do I calculate the Degree of Labeling (DOL)?
Method: Mass Spectrometry (Intact Protein) is the gold standard.[1]
-
MALDI-TOF / LC-MS: Look for mass shifts.[1]
-
Mass Shift: +350.37 Da (Reagent MW) - 18 Da (Water loss during Schiff base formation) + 2 Da (Reduction)
+334 Da per label .[1]
-
-
UV-Vis Method (Less Accurate): If the linker has a distinct absorbance max (e.g., hydrazone form), use Beer-Lambert law.[1] For Ald-Ph reduced amines, this is difficult due to spectral overlap with Trp/Tyr.[1]
Comparative Data: Purification Methods
| Method | Target Contaminant | Recovery Yield | Purity (Small Molecule) | Purity (Isoforms) |
| Dialysis | Excess Reagent | High (>90%) | Good | None |
| Desalting (SEC) | Excess Reagent | High (>85%) | Excellent | None |
| Ion Exchange (IEX) | Unmodified Protein | Medium (60-80%) | Excellent | High |
| HIC | Aggregates/Isoforms | Medium (50-70%) | Good | Medium |
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Chapter 2: The Chemistry of Reactive Groups - Aldehydes and Ketones). [1]
-
BroadPharm. (n.d.).[1] Ald-Ph-PEG3-azide Product Protocol. Retrieved from BroadPharm Product Page.[1][2][4] Link
-
Stephanopoulos, N., & Francis, M. B. (2011).[1] Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884.[1] Link
-
GE Healthcare (Cytiva). (2010).[1] Strategies for Protein Purification Handbook. Link
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for Ald-Ph-PEG3-azide and Sodium Cyanoborohydride before handling.[1]
Sources
Technical Support Center: Stabilizing Schiff Bases with Ald-Ph-PEG3-azide
Welcome to the Bioconjugation Technical Support Hub. This guide addresses the specific challenge of stabilizing reversible Schiff base intermediates formed by Ald-Ph-PEG3-azide (Aldehyde-Phenyl-PEG3-Azide). While the "Ph" (Phenyl) group provides steric protection and UV traceability, the resulting imine linkage remains hydrolytically unstable in aqueous environments without chemical reduction.
Module 1: The Chemistry of Stabilization
To troubleshoot effectively, you must understand the competing equilibria. The reaction between the benzaldehyde on the linker and a primary amine (e.g., Lysine on a protein) forms a Schiff Base (Imine) .
The Critical Instability
Unlike hydrazones or oximes, Schiff bases are chemically reversible. In aqueous buffers, water attacks the carbon-nitrogen double bond (
-
The Fix: Reductive Amination . You must selectively reduce the
bond to a single bond (secondary amine) using a hydride donor. This new bond is permanent and stable.
Mechanism Visualization
The following diagram illustrates the workflow and the critical "Point of Failure" where hydrolysis occurs if reduction is skipped.
Figure 1: The reductive amination pathway.[1][2] Note that the Schiff Base is a transient intermediate that will revert (red path) unless trapped by reduction (green path).
Module 2: Gold Standard Protocol (SOP)
Objective: Covalent attachment of Ald-Ph-PEG3-azide to a biomolecule (Protein/Peptide) via Lysine residues.
Reagent Checklist
-
Linker: Ald-Ph-PEG3-azide (dissolved in dry DMSO or DMF).
-
Reducing Agent: Sodium Cyanoborohydride (
).[3]-
Why: Unlike Sodium Borohydride (
), is mild and will not reduce the aldehyde group before it forms a Schiff base [1].[3]
-
-
Buffer: 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.2 – 7.5.
-
Note: Avoid Tris or Glycine buffers during conjugation (they contain amines that compete with your target).
-
Step-by-Step Workflow
-
Preparation of Protein: Buffer exchange the protein into PBS (pH 7.2). Adjust concentration to 2–5 mg/mL.
-
Linker Addition: Add 10–20 molar equivalents of Ald-Ph-PEG3-azide to the protein.
-
Tech Tip: Keep the final organic solvent (DMSO/DMF) concentration below 10% (v/v) to prevent protein precipitation.
-
-
Schiff Base Formation (The "Incubation"): Incubate for 1 hour at Room Temperature (RT).
-
Critical: The aromatic aldehyde (benzaldehyde) reacts slower than aliphatic aldehydes. Do not shorten this step.
-
-
Stabilization (Reduction): Add
to a final concentration of 50 mM.-
Safety: Prepare this solution immediately before use in a fume hood (toxic).
-
Incubate for 30 minutes at RT or Overnight at 4°C.
-
-
Quenching (Optional but Recommended): Add 1 M Tris (pH 8.0) or Ethanolamine to a final concentration of 50 mM. Incubate for 15 mins. This blocks any unreacted aldehydes.
-
Purification: Remove excess linker and reducing agent via Desalting Column (e.g., Zeba Spin) or Dialysis.
Module 3: Troubleshooting Guide
Use this matrix to diagnose failures in your conjugation efficiency.
| Symptom | Probable Cause | Corrective Action |
| Low Conjugation Yield | Competing Amines | Ensure your buffer is free of Tris, Glycine, or Azide (sodium azide can sometimes interfere with downstream click, though not this step). Use PBS or HEPES. |
| pH Mismatch | Schiff base formation favors basic pH, but reduction favors acidic pH. Fix: Maintain pH 7.2–7.4 as a compromise. If yield is still low, lower pH to 6.0 after the 1-hour incubation, then add | |
| Precipitation | Hydrophobicity | The "Ph" group and the azide are hydrophobic. If using high equivalents (>20x), the protein may crash out. Fix: Add PEGylated surfactants or ensure DMSO concentration is 5–10%. |
| Reversibility (Linker falls off) | Skipped Reduction | You likely formed the Schiff base but failed to reduce it. Fix: Ensure |
| Protein Inactivity | Over-modification | Reducing too many Lysines can denature the protein. Fix: Reduce linker equivalents to 5x or 10x. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Triacetoxyborohydride (
Q2: The "Ph" group is aromatic. Does this change the reactivity compared to standard Ald-PEG-Azide? A: Yes. Aromatic aldehydes (benzaldehydes) form conjugated Schiff bases. These are thermodynamically more stable than aliphatic Schiff bases but kinetically slower to form. This means you should allow a longer incubation time (1–2 hours) before adding the reducing agent to ensure equilibrium is reached [3].
Q3: Is the Azide group stable during the reduction step? A: Yes. Azides are chemically inert to Sodium Cyanoborohydride under these conditions. Your "Click" handle will remain active for the next step (e.g., reaction with DBCO or Alkyne).
Q4: I see bubbles when I add the reducing agent. Is this normal?
A: Slight bubbling is normal (
References
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Chapter 4: Zero-Length Crosslinkers (Reductive Amination). Academic Press.[5]
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
BroadPharm. (n.d.). Ald-Ph-PEG3-azide Product Protocol. Retrieved from BroadPharm Technical Data.
Sources
Technical Support Center: Optimizing Phenyl Aldehyde Reductive Amination
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the reductive amination of phenyl aldehyde (benzaldehyde). This document is structured to offer practical, field-proven insights into optimizing reaction temperature, a critical parameter for success.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the reductive amination of phenyl aldehyde, with a focus on temperature as a key variable.
Problem 1: Low or No Product Yield at Room Temperature
Question: I am running a one-pot reductive amination of phenyl aldehyde with a primary amine at room temperature using sodium triacetoxyborohydride (NaBH(OAc)₃), but I'm seeing very low conversion to the desired secondary amine. What could be the cause and how can I fix it?
Answer:
Low conversion at ambient temperature often points to sluggish imine formation, which is the necessary intermediate before reduction.[1][2] The overall reaction rate is dependent on the rate of both imine formation and its subsequent reduction.
Causality and Solutions:
-
Slow Imine Formation: The equilibrium between the aldehyde/amine and the imine might not be favorable at room temperature, especially with less nucleophilic amines.[3][4]
-
Solution: Gently heat the reaction mixture to between 40-60°C for a period (e.g., 1-2 hours) before adding the reducing agent if you are performing a stepwise reaction.[5][6] For a one-pot reaction with a mild reducing agent like NaBH(OAc)₃, you can run the entire reaction at a moderately elevated temperature. One study on the reductive amination of benzaldehyde with aniline using sodium borohydride showed a significant increase in yield when the temperature was raised from room temperature to 70°C.[7][8]
-
Acid Catalysis: The addition of a catalytic amount of acetic acid (AcOH) can significantly accelerate imine formation.[9][10][11] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Steric Hindrance: If either your phenyl aldehyde derivative or your amine is sterically bulky, the rate of imine formation will be slower.
-
Solution: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. A temperature screen from room temperature up to the boiling point of your solvent (in 20°C increments) is a good strategy to find the sweet spot.
-
-
Insufficient Reaction Time: Some reactions are simply slow at room temperature.
-
Solution: Before increasing the temperature, ensure you have allowed the reaction to proceed for a sufficient duration, monitoring by TLC or LCMS. A reaction might take 24 hours to reach completion at room temperature.[12]
-
Problem 2: Formation of Benzyl Alcohol as a Major Byproduct
Question: I'm attempting a reductive amination of phenyl aldehyde using sodium borohydride (NaBH₄) and I'm isolating a significant amount of benzyl alcohol. How can I prevent this?
Answer:
This is a classic selectivity issue. Sodium borohydride is a potent reducing agent capable of reducing both the desired imine intermediate and the starting phenyl aldehyde.[13][14] The formation of benzyl alcohol indicates that the reduction of the aldehyde is competing with, or even out-pacing, the formation and reduction of the imine.
Causality and Solutions:
-
Competitive Aldehyde Reduction: At higher temperatures, the rate of aldehyde reduction by NaBH₄ can increase significantly. If imine formation is slow, the NaBH₄ will preferentially reduce the more accessible aldehyde.
-
Solution 1 (Stepwise Procedure): Modify your procedure to a two-step process. First, mix the phenyl aldehyde and the amine in a suitable solvent like methanol (MeOH).[9][14] Allow sufficient time for the imine to form (monitor by TLC/LCMS). You can gently warm the mixture if needed to drive imine formation. Once imine formation is complete, cool the reaction to 0°C before adding the NaBH₄ portion-wise.[11] The lower temperature will temper the reactivity of NaBH₄, favoring the reduction of the pre-formed imine.
-
Solution 2 (Use a Milder Reducing Agent): Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations because they are less reactive towards aldehydes and ketones but readily reduce the iminium ion intermediate.[1][10][13][15] This allows for the reaction to be performed in a single step, often at room temperature, without significant formation of the alcohol byproduct.[16]
-
Problem 3: Reaction Stalls or Decomposes at High Temperatures
Question: I tried to accelerate my reaction by heating it to 80-100°C, but the reaction either stalled, or I observed a complex mixture of products. What is happening?
Answer:
While moderate heat can be beneficial, excessively high temperatures can introduce several complications, including imine instability and reagent decomposition.
Causality and Solutions:
-
Imine Hydrolysis: The imine intermediate is in equilibrium with the starting materials and water is a byproduct of its formation.[1] At high temperatures, especially if there are traces of water, the equilibrium can be pushed back towards the aldehyde and amine through hydrolysis.[17]
-
Reducing Agent Decomposition: Some hydride reagents are not stable at elevated temperatures, especially in protic solvents.
-
Solution: Check the thermal stability of your chosen reducing agent in the selected solvent. If high temperatures are required for imine formation, it is best to use a stepwise approach where the reducing agent is added after cooling the reaction mixture to a suitable temperature (e.g., 0°C to room temperature).
-
-
Side Reactions: High temperatures can promote unwanted side reactions. For phenyl aldehyde, this can include aldol-type condensations or other polymerization pathways.[4]
-
Solution: Optimize for the lowest effective temperature. A systematic approach is to run small-scale parallel reactions at different temperatures (e.g., RT, 40°C, 60°C) to identify the optimal balance between reaction rate and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for a standard reductive amination of phenyl aldehyde?
A1: There is no single "ideal" temperature, as it is highly dependent on the specific substrates, reducing agent, and solvent used. However, a general guideline is:
-
With NaBH(OAc)₃ or NaBH₃CN: These reactions are often carried out at room temperature (approx. 18-25°C).[12] If the reaction is sluggish, gentle warming to 40-50°C is a common optimization step.
-
With NaBH₄: A stepwise procedure is recommended. Imine formation can be performed at room temperature or slightly elevated temperatures (40-60°C), followed by cooling to 0°C before the addition of NaBH₄.[11]
-
With Catalytic Hydrogenation (e.g., H₂/Pd/C): These reactions typically require more energy and are often run at elevated temperatures (e.g., 70-90°C) and pressures.[18][19]
Q2: How does temperature affect the two key steps of the reaction: imine formation and reduction?
A2: Temperature affects both steps, but often in different ways, creating an optimization challenge.
-
Imine Formation: This is a reversible equilibrium. Increasing the temperature generally increases the rate at which equilibrium is reached.[3] For many substrates, it also shifts the equilibrium towards the imine product by helping to drive off the water byproduct.
-
Reduction: The rate of reduction by a hydride agent will also increase with temperature. However, the selectivity of the reducing agent may decrease. For instance, a mild reagent like NaBH(OAc)₃ is selective for the imine over the aldehyde at room temperature, but this selectivity may be compromised at very high temperatures.
Q3: Can I use the same temperature for both aromatic (phenyl aldehyde) and aliphatic aldehydes?
A3: Generally, aromatic aldehydes like phenyl aldehyde react readily to form imines, often at room temperature, due to the electronic stability of the conjugated system.[4] Primary aliphatic aldehydes can be more prone to side reactions like aldol condensations, especially with heating.[4] Therefore, it is often advisable to start with milder conditions (room temperature) for aliphatic aldehydes and only increase the temperature if necessary, while carefully monitoring for byproduct formation.
Q4: My reaction involves a weakly nucleophilic amine. How should I adjust the temperature?
A4: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) react more slowly with phenyl aldehyde. In this case, an increase in temperature is often necessary to facilitate imine formation.[20] Running the reaction at 50-80°C is a reasonable starting point. The use of an acid catalyst is also highly recommended in this scenario to activate the aldehyde.[6]
Data Summary: Temperature in Phenyl Aldehyde Reductive Amination
| Reducing Agent | Typical Procedure | Recommended Temperature Range | Key Considerations |
| NaBH(OAc)₃ (STAB) | One-pot | Room Temperature (18-25°C) to 50°C | Mild and selective; good for one-pot synthesis. Can be sluggish with hindered substrates, may require gentle warming.[1][14] |
| NaBH₃CN | One-pot (with acid) | Room Temperature (18-25°C) | Selective for iminium ions. Requires mildly acidic conditions (pH ~6) for optimal performance.[10][13] |
| NaBH₄ | Stepwise | Imine formation: RT to 60°C. Reduction: 0°C to RT. | Powerful, non-selective reductant. Must be added after imine formation is complete and at a lower temperature to avoid reducing the aldehyde.[11][13][14] |
| H₂ with Catalyst (Pd/C, Ni, etc.) | One-pot | 70°C to 90°C (often with elevated pressure) | "Green" chemistry approach. Requires specialized equipment for handling hydrogen gas. Temperature is crucial for catalyst activity.[18][19] |
Experimental Protocol: Optimized Stepwise Reductive Amination
This protocol describes a reliable, self-validating method for the reductive amination of phenyl aldehyde with benzylamine using NaBH₄, optimized for high yield by controlling temperature.
Materials:
-
Phenyl aldehyde
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenyl aldehyde (1.0 eq) and anhydrous methanol (to make a 0.5 M solution).
-
Add benzylamine (1.05 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Checkpoint 1 (TLC/LCMS): Take an aliquot of the reaction mixture. The starting phenyl aldehyde spot should be significantly diminished or absent, and a new, less polar spot corresponding to the imine should be present. If starting material remains, consider warming the mixture to 40°C for an additional hour.
-
-
Reduction:
-
Once imine formation is confirmed, cool the reaction flask in an ice-water bath to 0°C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. Vigorous gas evolution may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Checkpoint 2 (TLC/LCMS): The imine spot should now be consumed, and a new spot corresponding to the desired secondary amine product should be dominant.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding water at 0°C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified further by flash column chromatography if necessary.
-
Visualizing the Process
Reductive Amination Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting workflow for reductive amination.
Reaction Mechanism
This diagram outlines the two key stages of reductive amination: imine formation and subsequent reduction.
Caption: The two-stage mechanism of reductive amination.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. [Link]
-
ResearchGate. (n.d.). Temperature effect study on reductive amination reaction of benzaldehyde with aniline. [Link]
-
ScienceDirect. (2025). Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles. [Link]
-
CaltechAUTHORS. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
-
Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. [Link]
-
ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Organic Chemistry Portal. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. [Link]
-
Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
ACS Publications. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]
-
SpringerLink. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
ResearchGate. (2018). Is Imine group stable at high Temp.? [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
-
Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? [Link]
-
National Center for Biotechnology Information. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
-
LinkedIn. (n.d.). Effect of Temperature on Amine-CO2 Reaction Kinetics. [Link]
-
ResearchGate. (2025). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]
-
ACS Publications. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 15. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
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- 20. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of Ald-Ph-PEG3-Azide Conjugates
Executive Summary
Ald-Ph-PEG3-azide represents a distinct class of heterobifunctional crosslinkers that bridges the stability gap between traditional NHS-esters and aliphatic aldehydes. Unlike aliphatic aldehydes, the aromatic benzaldehyde moiety ("Ph") confers superior stability to Schiff base intermediates and hydrazone linkages due to extended
This guide provides a comparative technical analysis and a validated MS characterization workflow for researchers developing Antibody-Drug Conjugates (ADCs) and site-selective protein modifications.
Part 1: The Chemistry & The Challenge
The Molecule: Ald-Ph-PEG3-Azide
The reagent consists of three functional distinct domains:
-
Aromatic Aldehyde (Benzaldehyde): Reacts with primary amines (via reductive amination) or hydrazides/hydroxylamines (via bio-orthogonal ligation). The aromatic ring stabilizes the resulting bond against hydrolysis.
-
PEG3 Spacer: A discrete, hydrophilic linker (
) that improves water solubility without introducing polydispersity. -
Azide Handle: Enables downstream Click Chemistry (CuAAC or SPAAC).[1]
The "Ph" Advantage: Aromatic vs. Aliphatic
The critical differentiator is the phenyl group adjacent to the aldehyde. In mass spectrometry, this provides a unique fragmentation signature (Tropylium ion), while in synthesis, it alters the equilibrium of conjugation.
Comparative Stability Table
| Feature | Ald-Ph-PEG3-Azide (Aromatic) | Aliphatic Aldehyde-PEG-Azide | NHS-PEG-Azide | Maleimide-PEG-Azide |
| Primary Target | N-terminus / Lysine / Hydrazide | N-terminus / Lysine | Lysine (Random) | Cysteine |
| Linkage Type | Benzylic Amine / Bis-aryl Hydrazone | Alkyl Amine / Hydrazone | Amide | Thioether |
| Hydrolytic Stability | High (Conjugation stabilizes bond) | Moderate (Prone to exchange) | High (Once formed) | Low (Retro-Michael exchange) |
| Reagent Stability | Stable in aqueous buffer (hours) | Oxidizes/Polymerizes easily | Unstable (Hydrolyzes in minutes) | Stable |
| MS Profile | Clean (Discrete mass shift) | Clean | Complex (Multiple substitutions) | Clean |
| Diagnostic Ion | m/z 91.05 (Tropylium) | None specific | None specific | None specific |
Part 2: Mass Spectrometry Workflow (The "How-To")
Characterizing these conjugates requires a dual-layer approach: Intact Mass Analysis to determine the Degree of Labeling (DOL) and Peptide Mapping to validate site specificity.
Workflow Visualization
The following diagram outlines the logical flow from conjugation to data validation.
Caption: Dual-stream workflow for characterizing Ald-Ph-PEG3-azide conjugates. Pathway A confirms stoichiometry; Pathway B confirms location using the benzyl-specific reporter ion.
Expected Mass Shifts (The Math)
Precise mass calculation is vital. Unlike polymeric PEG, PEG3 has a defined molecular weight.
-
Reagent MW (Ald-Ph-PEG3-Azide): ~350.37 Da
-
Conjugation via Reductive Amination (Target: Amines):
-
Mechanism: Formation of Schiff base (-H2O) followed by reduction (+2H).
-
Net Change:
-
-
Conjugation via Hydrazone Ligation (Target: Hydrazides):
-
Mechanism: Condensation (-H2O).
-
Net Change:
-
Critical Insight: If you observe a mass shift of exactly +350.4 Da, your reaction failed to covalently bond, and you are detecting non-covalent association or unreacted linker.
Part 3: Experimental Protocols
Protocol A: N-Terminal Selective Conjugation (Reductive Amination)
Objective: Exploit the pKa difference between N-terminal
-
Buffer Exchange: Exchange protein into 100 mM Phosphate Buffer, pH 6.0 - 6.5 .
-
Why? At this pH, Lysine amines are protonated (
) and unreactive. The N-terminus remains partially unprotonated.
-
-
Linker Addition: Add Ald-Ph-PEG3-Azide (dissolved in dry DMSO) at 5-10 molar excess relative to protein.
-
Note: Keep DMSO < 5% v/v to prevent denaturation.
-
-
Incubation: Incubate for 2 hours at Room Temperature (RT) to form the Schiff base.
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH3) to a final concentration of 20 mM. Incubate 30 mins.
-
Validation: NaCNBH3 is specific for the imine (Schiff base) and will not reduce the aldehyde or disulfides significantly at this concentration.
-
-
Quenching: Add Tris buffer (pH 8.0) to scavenge excess reagent.
-
Desalting: Mandatory before MS. Use Zeba Spin columns (7K MWCO) or dialysis.
Protocol B: MS/MS Diagnostic Screening (Tropylium Marker)
Objective: Confirm the presence of the "Ph" linker using fragmentation physics.
-
Digestion: Standard Trypsin digest (avoid urea if possible; use RapiGest or similar surfactants).
-
LC Parameters: C18 Reverse Phase column. Gradient: 5% to 40% B (Acetonitrile/0.1% Formic Acid) over 60 mins.
-
MS Method (HCD/CID):
-
Set Fixed Modification : Carbamidomethyl (C) +57.02 Da.
-
Set Variable Modification : Custom Mod "Ald-Ph-Linker" (+336.4 Da on N-term/K).
-
-
Data Analysis:
Part 4: Troubleshooting & Validation
Common Failure Modes
| Observation | Root Cause | Solution |
| No Conjugation (0% DOL) | pH too low (< 5.0) or Linker Oxidation | Verify pH is > 6.0. Use fresh linker (Aldehydes oxidize to carboxylic acids over time). |
| Heterogeneous Labeling (High DOL) | pH too high (> 7.5) | At pH > 7.5, Lysines become reactive. Lower pH to 6.0-6.5 for N-term specificity. |
| "Smeary" MS Spectrum | Incomplete Desalting or PEG Polymerization | Ensure Linker is PEG3 (discrete) and not Poly-PEG. Perform rigorous C4 desalting. |
| Mass Shift +350 Da | Non-covalent adduct | The Schiff base did not reduce. Check NaCNBH3 activity or incubation time. |
Self-Validating System (The "Click" Check)
To confirm the functionality of the azide end after conjugation (ensuring it wasn't reduced or damaged):
-
Take a small aliquot of the conjugate.
-
Add a DBCO-Fluorophore (e.g., DBCO-Cy5).
-
Run SDS-PAGE.
-
Result: If the band is fluorescent, the Azide is intact and accessible. If not, the linker may be attached but the azide compromised.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Heterobifunctional Crosslinkers).
-
Abramovitch, R. A., et al. (1971).[6] Mass Spectrometry of Aryl Azides.[6] Journal of Organic Chemistry.[6] [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.[4][5][7] Nature Chemical Biology. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Purity Analysis of Ald-Ph-PEG3-azide via ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, Ald-Ph-PEG3-azide, is a cornerstone in modern bioconjugation and drug delivery systems. Its aldehyde group facilitates the coupling to amine-containing biomolecules, while the azide moiety allows for click chemistry-based modifications. The precise control over the purity of this linker is paramount to ensure the efficacy and safety of the final conjugate. This guide provides an in-depth exploration of using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the quantitative purity analysis of Ald-Ph-PEG3-azide, comparing it with other analytical techniques.
The Critical Role of Purity in Bioconjugation
Impurities in Ald-Ph-PEG3-azide can lead to several undesirable outcomes, including:
-
Reduced conjugation efficiency: Impurities lacking the aldehyde or azide functionality will not participate in the desired reaction, leading to a lower yield of the final product.
-
Formation of side products: Reactive impurities can lead to the formation of unintended conjugates, complicating downstream purification and potentially altering the biological activity of the product.
-
Inaccurate dosage: If the purity of the linker is overestimated, the amount of active substance in the final drug formulation will be lower than intended.
Therefore, a reliable and accurate method for purity determination is not just a quality control measure but a critical step in the research and development process.
Fundamentals of ¹H NMR for Quantitative Analysis
Quantitative ¹H NMR (qHNMR) is a powerful technique for determining the purity of a substance.[1] The fundamental principle of qNMR is that the area of a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[2] By comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[3][4]
Key advantages of qHNMR include:
-
Primary analytical method: It does not require a reference standard of the analyte itself.[5]
-
Non-destructive: The sample can be recovered after analysis.[5]
-
Provides structural information: In addition to purity, the NMR spectrum confirms the identity of the compound.[6]
¹H NMR Analysis of Ald-Ph-PEG3-azide: A Step-by-Step Protocol
This protocol outlines the necessary steps for the accurate purity determination of Ald-Ph-PEG3-azide using qHNMR.
Experimental Workflow
Caption: Workflow for qHNMR analysis of Ald-Ph-PEG3-azide.
Detailed Methodology
-
Selection of Internal Standard: Choose an internal standard that has a simple spectrum with signals that do not overlap with the analyte's signals.[3] For Ald-Ph-PEG3-azide, suitable standards include maleic acid or 1,4-dinitrobenzene. The standard must be of high, certified purity and soluble in the chosen deuterated solvent.[3][7]
-
Sample Preparation:
-
Accurately weigh a specific amount of the Ald-Ph-PEG3-azide sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) using a calibrated analytical balance.[8][9]
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean vial.[9]
-
Ensure complete dissolution, then transfer the solution to a high-quality NMR tube.[9][10]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure proper tuning and shimming of the instrument to obtain sharp, symmetrical peaks.[10]
-
Crucially, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This ensures complete relaxation and accurate integration.[8] A typical starting point is a D1 of 30-60 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2][11]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved, characteristic signals of both the Ald-Ph-PEG3-azide and the internal standard.
-
Interpreting the ¹H NMR Spectrum of Ald-Ph-PEG3-azide
The structure of Ald-Ph-PEG3-azide contains several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum.
Caption: Structure of Ald-Ph-PEG3-azide.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet | 1H |
| Aromatic (ortho to -CHO) | ~7.8 - 8.0 | Doublet | 2H |
| Aromatic (meta to -CHO) | ~7.5 - 7.7 | Multiplet | 2H |
| PEG (-OCH₂CH₂O-) | ~3.6 - 3.8 | Multiplet | 8H |
| -OCH₂- (adjacent to azide) | ~3.4 | Triplet | 2H |
| -CH₂- (adjacent to aromatic) | ~4.1 - 4.3 | Triplet | 2H |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[12] The aldehyde proton signal around 10 ppm is particularly well-suited for quantification due to its downfield shift, which typically places it in a region of the spectrum free from other signals.[6][13] The PEG protons often appear as a complex multiplet around 3.6 ppm.[14][15]
Purity Calculation
The purity of Ald-Ph-PEG3-azide can be calculated using the following formula:[2]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I : Integral area of the signal
-
N : Number of protons giving rise to the signal
-
M : Molecular weight
-
W : Weight
-
P : Purity of the internal standard
Comparison with Alternative Purity Analysis Methods
While ¹H NMR is a powerful tool, other techniques are also employed for purity assessment. Each has its own strengths and weaknesses.
| Feature | ¹H NMR | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Nuclear spin resonance in a magnetic field | Differential partitioning between mobile and stationary phases | Separation by chromatography followed by mass-to-charge ratio detection |
| Quantification | Absolute (with internal standard) | Relative (requires analyte-specific standard curve) | Semi-quantitative to quantitative (requires analyte-specific standard curve) |
| Structural Info | Detailed structural confirmation | Limited to retention time | Provides molecular weight information |
| Impurity Detection | Detects all proton-containing impurities | Detects chromophoric impurities | Detects ionizable impurities |
| Sample Throughput | Moderate | High | High |
| Cost | High initial investment, low running cost | Moderate initial investment and running cost | High initial investment and running cost |
| Destructive? | No | Yes | Yes |
HPLC is excellent for separating complex mixtures and is widely used for purity analysis of PEGylated compounds.[16][17] LC-MS provides the added benefit of mass identification, which is invaluable for characterizing impurities.[18][19] However, both techniques typically require a pure reference standard of the analyte for accurate quantification, which may not always be available.[1] ¹H NMR, being a primary ratio method, circumvents this requirement.[5]
Troubleshooting and Common Pitfalls in qHNMR
-
Peak Overlap: If the analyte and internal standard signals overlap, a different internal standard or deuterated solvent should be chosen to alter the chemical shifts.[10]
-
Poor Signal-to-Noise: Increase the number of scans or the sample concentration.[2]
-
Inaccurate Integration: Ensure complete relaxation by using a sufficiently long relaxation delay (D1). Also, ensure proper baseline correction.
-
Water Signal: Residual water in the sample or solvent can give a broad signal that may overlap with analyte peaks. Use a solvent with low water content and consider solvent suppression techniques if necessary.[10]
-
PEG ¹³C Satellites: The large number of repeating units in PEG can lead to visible ¹³C satellites flanking the main PEG signal.[20][21][22] These should not be mistaken for impurities.
Conclusion
¹H NMR spectroscopy stands out as a robust, reliable, and highly informative method for the purity determination of Ald-Ph-PEG3-azide. Its ability to provide both structural confirmation and absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool for researchers and drug development professionals.[5] While other techniques like HPLC and LC-MS offer complementary information and are essential for a comprehensive analytical workflow, qHNMR provides a unique combination of accuracy, detail, and confidence in the quality of this critical bioconjugation linker.
References
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Brainly. (2023, August 24). NMR Analysis of Benzaldehyde. Retrieved from [Link]
-
Haris, P. I., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(9), 4859–4865. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Nguyen, T. H., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4153–4160. Retrieved from [Link]
-
ACS Publications. (2023, January 6). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
-
Priede, E., et al. (2017). The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in ILs with different Kamlet-Taft solvent descriptor a values. ResearchGate. Retrieved from [Link]
-
Fernandes, L. N., et al. (2019). A typical ¹H NMR spectra for the evaluation of sample preparation in this study. ResearchGate. Retrieved from [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2023, January 18). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | ACS Omega. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. Retrieved from [Link]
-
DTIC. (n.d.). NMR Method for the Quantitative Analysis of Liquid Samples. Retrieved from [Link]
-
Reddit. (2023, June 27). Proton NMR (benzaldehyde). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of (A) PEG 2000 , (B) HOOC-PEG-COOH, (C) H 2 N-SS-PEG-SS-NH 2 in DMSO-d6. Retrieved from [Link]
- Google Patents. (n.d.). CN106872624B - Method suitable for detecting purity of pegylated protein.
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217–9219. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
PubChem. (n.d.). Ald-CH2-PEG3-Azide. Retrieved from [Link]
-
AxisPharm. (n.d.). Ald-Ph-PEG3-azide, CAS 1807540-88-0. Retrieved from [Link]
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- 6. brainly.com [brainly.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. emerypharma.com [emerypharma.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. CN106872624B - Method suitable for detecting purity of pegylated protein - Google Patents [patents.google.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
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- 19. enovatia.com [enovatia.com]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Guide: Phenyl vs. Alkyl Aldehyde Linkers in Bioconjugation
Executive Summary: The Stability-Reactivity Trade-off
In the design of antibody-drug conjugates (ADCs), protein labeling, and surface immobilization, the choice between Phenyl (Aromatic) Aldehydes and Alkyl (Aliphatic) Aldehydes is rarely a matter of preference—it is a functional decision dictated by the required permanence of the bond.
-
Phenyl Aldehydes (e.g., 4-Formylbenzamide, 4FB): The industry standard for permanent bioconjugation. When reacted with aromatic hydrazines, they form bis-aryl hydrazones with exceptional hydrolytic stability (
), suitable for diagnostic probes and non-cleavable ADC linkers. -
Alkyl Aldehydes (e.g., Glutaraldehyde, Glyoxal): The preferred choice for cleavable/dynamic systems. They exhibit faster reaction kinetics at physiological pH but form hydrazones/oximes that are susceptible to acid-catalyzed hydrolysis, a feature exploited for payload release in endosomal compartments (pH 5.0–6.0).
This guide provides an objective, data-driven comparison of these two linker classes, focusing on hydrolytic stability, reaction kinetics, and experimental validation.
Mechanistic Foundation: Electronic Determinants of Stability
The stability difference lies in the electronic conjugation of the resulting C=N bond (hydrazone or oxime).[1]
Phenyl Aldehydes: Resonance Stabilization
Aromatic aldehydes possess a benzene ring conjugated to the carbonyl group. Upon hydrazone formation, this
Alkyl Aldehydes: Inductive Vulnerability
Aliphatic aldehydes lack this resonance stabilization. The resulting C=N bond relies solely on weak inductive effects. The imine carbon remains more electropositive, providing a lower energy barrier for the protonation-initiated hydrolysis pathway.
Figure 1: Comparative Reaction Pathways & Resonance Stabilization
Caption: Resonance delocalization in phenyl hydrazones (top) prevents the reverse hydrolysis reaction, whereas alkyl hydrazones (bottom) remain susceptible to acid-catalyzed cleavage.
Comparative Performance Analysis
The following data summarizes the performance characteristics of conjugates formed using Phenyl vs. Alkyl aldehyde linkers with a standard aromatic hydrazine partner.
Table 1: Stability and Kinetic Profile
| Feature | Phenyl Aldehyde Linker (e.g., 4FB) | Alkyl Aldehyde Linker (e.g., Butyraldehyde) |
| Conjugate Stability (pH 7.4) | High ( | Moderate ( |
| Conjugate Stability (pH 5.0) | High ( | Low ( |
| Reaction Kinetics ( | Slower (requires catalyst like aniline) | Faster (up to 500x faster at neutral pH) |
| UV Traceability | Yes (Bis-aryl hydrazone | No (Requires secondary tag) |
| Reagent Shelf Life | Excellent (Solid, oxidation resistant) | Poor (Liquid, polymerization/oxidation prone) |
| Primary Application | Permanent labeling, ELISA, Imaging | pH-cleavable ADCs, Dynamic Hydrogels |
Expert Insight: While alkyl aldehydes react faster initially, the reaction is often reversible. To achieve high yields with alkyl aldehydes, one must often use a large excess of reagent or a dehydrating agent to drive the equilibrium. Phenyl aldehydes, utilizing the "Bis-aryl hydrazone" chemistry, drive the reaction to completion via thermodynamic stability rather than kinetic speed.
Experimental Protocol: Accelerated Hydrolysis Profiling
To validate the linker choice for your specific drug candidate, you must perform a pH-stress test. This protocol allows you to determine the half-life (
Materials
-
Conjugates: Phenyl-linked and Alkyl-linked model conjugates (e.g., Fluorophore-Linker-Peptide).
-
Buffers: 100 mM Citrate-Phosphate buffer (pH 4.5, 5.0, 7.4).
-
Analysis: RP-HPLC with UV/Vis detection or LC-MS.
-
Internal Standard: Benzoic acid (non-reactive reference).
Step-by-Step Methodology
-
Preparation: Dissolve conjugates in DMSO to 10 mM stock.
-
Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffers at pH 4.5, 5.0, and 7.4. Final concentration: 100 µM.
-
Sampling:
-
Alkyl Linkers: Sample at t = 0, 1, 2, 4, 8, 24 hours.
-
Phenyl Linkers: Sample at t = 0, 24, 48, 96, 168 hours (7 days).
-
-
Quenching: Aliquot 50 µL of reaction into 150 µL of cold acetonitrile (stops hydrolysis and precipitates proteins if present).
-
Quantification: Analyze supernatant via HPLC. Monitor the disappearance of the conjugate peak and the appearance of the hydrolysis product (aldehyde/hydrazine).
-
Calculation: Plot
vs. time. The slope is the rate constant.
Figure 2: Stability Assay Workflow
Caption: Workflow for determining hydrolytic half-life. Acidic conditions (pH 4.5) rapidly differentiate cleavable alkyl linkers from stable phenyl linkers.
References
-
Kalia, J. et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health. Link
-
McKinnon, D. D. et al. (2014). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. ACS Macro Letters. Link
-
WuXi AppTec. (2024). ADC Linker Design: Cleavable vs. Non-Cleavable. Link
-
BOC Sciences. (2024). ADC Linker Technologies: Impact on Stability & Efficacy.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Reference).
Sources
A Comparative Guide to Assessing Linker Cleavage Rates in Aldehyde-Functionalized ADCs
For researchers, scientists, and drug development professionals, the efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally tied to the performance of its linker. The linker must be robust enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate the cytotoxic agent within the target cancer cell.[1] This guide provides an in-depth, technical comparison of methods to assess the cleavage rates of ADCs utilizing aldehyde-functionalized linkers, such as Ald-Ph-PEG3-azide, which form pH-sensitive hydrazone bonds.
We will explore the underlying chemical principles, present detailed experimental protocols for quantifying cleavage, and compare this linker class against other prevalent technologies. This document is designed to provide not just procedural steps, but the scientific rationale required to design, execute, and interpret these critical experiments.
The Central Role of the Linker in ADC Design
An ADC's therapeutic index is critically dependent on the stability and cleavage characteristics of its linker.[1][] Linkers are broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody, a process that minimizes off-target toxicity but can result in charged metabolites with reduced cell permeability.[3][4]
Cleavable linkers, the focus of this guide, are designed to respond to specific triggers within the tumor microenvironment or inside the cancer cell.[][] These triggers include:
-
Low pH: Exploiting the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
-
Enzymatic Activity: Utilizing proteases like Cathepsin B, which are often overexpressed in tumor cells.[7][8][9]
-
Reducing Environment: Leveraging the high intracellular concentration of glutathione (GSH).[10]
The Ald-Ph-PEG3-azide linker is a prime example of a technology designed for pH-dependent cleavage. Its aldehyde group serves as a chemical handle for conjugation to an antibody, typically via a hydrazide-modified intermediate, forming an acid-labile hydrazone bond.[][12]
Mechanism: Acid-Catalyzed Hydrolysis of Hydrazone Linkers
The stability of the hydrazone bond is pH-dependent. At the physiological pH of blood (~7.4), the bond is relatively stable.[] However, upon internalization into the acidic endosomal and lysosomal compartments of a cancer cell, the hydrazone linkage undergoes acid-catalyzed hydrolysis.[14][15] This process cleaves the linker and releases the cytotoxic payload precisely where it is needed, minimizing systemic exposure.[9][]
Caption: Mechanism of pH-sensitive hydrazone linker cleavage.
Comparative Analysis of Cleavable Linker Technologies
The choice of linker profoundly impacts an ADC's pharmacokinetic profile and therapeutic window. The Ald-Ph-PEG3-azide linker, representing the hydrazone class, offers distinct advantages and disadvantages when compared to other common cleavable linker strategies.
| Linker Type | Representative Chemistry | Cleavage Trigger | Stability in Circulation | Release Mechanism | Key Considerations |
| Acid-Labile | Aldehyde/Hydrazone | Low pH (4.5-5.5) | Moderate to Good. Some older hydrazone linkers showed instability, but newer designs have improved this.[6][16] | Hydrolysis in endosomes/lysosomes.[14] | Simple and effective mechanism. Not dependent on specific enzyme expression levels. |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Lysosomal Proteases (e.g., Cathepsin B)[8][9] | Excellent. Very stable in plasma.[17][18] | Enzymatic cleavage of a peptide bond.[8] | Highly specific release. Efficacy can depend on protease expression levels in the tumor.[3] |
| Reducible | Disulfide | High Glutathione (GSH) concentration (intracellular)[10][19] | Good. Stability can be tuned by adding steric hindrance near the disulfide bond.[][6] | Reduction of the disulfide bond.[10] | Exploits a significant differential between intracellular and extracellular environments. |
| Enzyme-Cleavable | β-Glucuronide | β-Glucuronidase | Excellent. | Enzymatic cleavage of a glycosidic bond.[17] | Useful for targeting tumors with high β-glucuronidase activity, often found in necrotic regions.[16] |
Experimental Protocols for Assessing Linker Cleavage
To ensure the scientific integrity of your findings, a multi-faceted approach employing orthogonal methods is essential.[1] We describe two fundamental assays: one to test for premature cleavage (plasma stability) and one to confirm desired cleavage (lysosomal stability).
Protocol 1: In Vitro Plasma Stability Assay
Expertise & Experience: The objective here is to quantify the stability of the ADC in a physiologically relevant matrix, simulating its journey through the bloodstream.[][21] A decrease in the average Drug-to-Antibody Ratio (DAR) over time is a direct measure of linker cleavage.[1] We use Liquid Chromatography-Mass Spectrometry (LC-MS) for its high specificity and sensitivity, allowing for precise characterization of the ADC species.[][]
Step-by-Step Methodology:
-
ADC Preparation: Dilute the Ald-Ph-PEG3-azide ADC to a final concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Matrix Incubation: Add the ADC to fresh human plasma (or plasma from other species as required) to a final concentration of 0.1 mg/mL. Prepare a control sample by adding the ADC to PBS instead of plasma.
-
Time Course: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to halt any further reaction.
-
Sample Cleanup (Self-Validating System): To isolate the ADC from the complex plasma matrix, use an affinity capture method. Add Protein A magnetic beads to the thawed aliquots and incubate to bind the ADC. Wash the beads with PBS to remove plasma proteins. Elute the ADC using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with a Tris buffer.
-
LC-MS Analysis: Analyze the eluted ADC by LC-MS to determine the average DAR.[1][] A decrease in DAR over time indicates linker cleavage. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to resolve different DAR species.[23][24]
-
Data Analysis: Plot the average DAR as a function of time. Calculate the half-life (t½) of the linker in plasma to quantify its stability.
Protocol 2: Lysosomal Protease Cleavage Assay
Expertise & Experience: This assay simulates the intracellular environment where the payload should be released.[25][26] By incubating the ADC with isolated lysosomal enzymes or a complete lysosomal extract, we can directly measure the rate of payload release.[27] Reversed-Phase HPLC (RP-HPLC) is an ideal method to separate the small, hydrophobic payload from the large, hydrophilic antibody.[23][28]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0). Reconstitute commercially available human lysosomal extract or a specific lysosomal protease like Cathepsin B.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration ~20 µM), the lysosomal extract, and the assay buffer.
-
Time Course: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the reaction.
-
Reaction Quenching (Self-Validating System): Immediately stop the reaction by adding a quenching solution, such as acetonitrile with 0.1% trifluoroacetic acid (TFA). This denatures the enzymes and precipitates the large antibody, ensuring that the measured payload accurately reflects the specific time point.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant, which contains the released payload.
-
RP-HPLC Analysis: Inject the supernatant onto a C18 RP-HPLC column. Use a gradient of water/acetonitrile with 0.1% TFA to separate the released payload. Monitor the elution profile using a UV detector at a wavelength appropriate for the payload.
-
Data Quantification: Create a standard curve using a known concentration of the free payload. Use this curve to quantify the amount of released payload in each sample. Plot the percentage of released payload against time to determine the cleavage rate.
Integrated Workflow for Linker Cleavage Assessment
A robust assessment of linker stability requires an integrated workflow that combines stability and cleavage assays, followed by rigorous data analysis.
Caption: Integrated workflow for assessing ADC linker cleavage rates.
Conclusion
Assessing the cleavage rate of a linker is a cornerstone of ADC development. For aldehyde-functionalized linkers like Ald-Ph-PEG3-azide that form pH-sensitive hydrazone bonds, a dual-assay approach is critical. The in vitro plasma stability assay validates the linker's ability to safely transport the payload, while the lysosomal cleavage assay confirms its capacity for efficient payload release within the target cell. By employing the detailed, self-validating protocols outlined in this guide, researchers can generate robust, reproducible data to confidently compare different linker technologies and select the optimal candidate for developing safer and more effective cancer therapies.[1]
References
-
Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. PMC. Available at: [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates. PubMed. Available at: [Link]
-
ADC Drugs: Concepts of Linker Cleavage and Payload Release. IPHASE Biosciences. Available at: [Link]
-
Esters in ADC linkers: Optimization of stability and lysosomal cleavage. ACS Publications. Available at: [Link]
-
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. MDPI. Available at: [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. PMC. Available at: [Link]
-
Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. ACS Publications. Available at: [Link]
-
Enzymatically Cleavable Linkers. Creative Biolabs. Available at: [Link]
-
Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). GeneMedi. Available at: [Link]
-
ADC Plasma Stability Analysis Service. Creative Biolabs. Available at: [Link]
-
Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. PMC. Available at: [Link]
-
Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Taylor & Francis Online. Available at: [Link]
-
Disulfide Linker Synthesis Service. Creative Biolabs. Available at: [Link]
-
A “Tool Box” for Characterizing Antibody-Drug Conjugates (ADCs) by HPLC. Technology Networks. Available at: [Link]
-
Cleavable linkers in antibody–drug conjugates. Royal Society of Chemistry. Available at: [Link]
-
An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]
-
In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. ResearchGate. Available at: [Link]
-
Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. BioPharmaSpec. Available at: [Link]
-
Key assays and analytical techniques for the development of antibody drug conjugates. Drug Target Review. Available at: [Link]
-
Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions. Available at: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. ACS Publications. Available at: [Link]
-
Challenges in developing robust potency assays for ADCs. Drug Target Review. Available at: [Link]
-
Separation of Epimers of a Cleavable ADC Drug Linker Using SLIM–Ion Mobility Mass Spectrometry. ACS Publications. Available at: [Link]
-
Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. PMC. Available at: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Technology Networks. Available at: [Link]
-
Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]
-
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. genemedi.net [genemedi.net]
- 15. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 18. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 28. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Comparison Guide: HPLC Monitoring of Ald-Ph-PEG3-Azide Reaction Progress
Executive Summary
In bioconjugation, the "black box" nature of polyethylene glycol (PEG) linkers often hinders process development. Standard aliphatic PEG linkers lack chromophores, rendering them invisible to standard UV-Vis detectors and necessitating complex detection methods like ELSD (Evaporative Light Scattering Detection) or NMR.
Ald-Ph-PEG3-azide (Aldehyde-Phenyl-PEG3-Azide) addresses this critical visibility gap. By incorporating a phenyl group adjacent to the aldehyde, this heterobifunctional linker introduces a distinct UV signature (typically
Product Comparison: The "Phenyl" Advantage
The primary alternative to Ald-Ph-PEG3-azide is the standard aliphatic analog (e.g., Ald-CH2-PEG3-azide). The table below highlights why the aromatic "Ph" variant is superior for process monitoring.
| Feature | Ald-Ph-PEG3-azide (Aromatic) | Ald-PEG3-azide (Aliphatic) | Impact on Monitoring |
| UV Absorbance | High (Phenyl group absorbs at 254/280 nm) | Negligible (Only end-group absorption <210 nm) | Ph-Linker allows direct UV-HPLC monitoring. Aliphatic linkers require ELSD or CAD. |
| Reactivity (Aldehyde) | Benzaldehyde (More stable, distinct reactivity) | Aliphatic Aldehyde (Prone to oxidation/polymerization) | Benzaldehydes form more stable Schiff bases, allowing easier capture of intermediates. |
| HPLC Detection Limit | Low | High mM range (RI) or requires destructive ELSD | Ph-Linker enables impurity profiling at low concentrations impossible with RI/ELSD. |
| Retention Time (RT) | Distinct shift due to aromatic hydrophobicity | Elutes early in void volume or requires HILIC | Ph-Linker provides better resolution on standard C18 columns. |
Method Comparison: HPLC vs. Alternatives
Why choose HPLC over other analytical techniques for this specific reaction?
| Metric | RP-HPLC (UV) | 1H NMR | TLC (Thin Layer Chrom.) | LC-MS |
| Quantification | Excellent (Linear Beer-Lambert law) | Good (Requires high conc.) | Poor (Qualitative only) | Good (But ionization varies) |
| Speed | 15–30 min / run | 10–60 min (plus prep) | 5–10 min | 30 min / run |
| Resolution | High (Separates sm, product, & hydrolysis) | High (Structural) | Low (Spot overlap) | High (Mass based) |
| In-Process Control | Yes (Direct injection of quenched aliquots) | No (Requires D2O exchange/workup) | Yes (Quick check) | Yes (Complex data) |
| Cost/Access | Low (Standard equipment) | High (Specialized facility) | Very Low | High |
Verdict: While LC-MS is definitive for identity, RP-HPLC with UV detection is the most robust, accessible, and quantitative method for routine reaction monitoring of Ald-Ph-PEG3-azide.
Technical Deep Dive: Experimental Protocols
The Chemistry
We are monitoring two potential pathways:
-
Reductive Amination: The benzaldehyde reacts with an amine (Protein-NH2) to form a Schiff base (Imine), which is reduced to a secondary amine.
-
Click Chemistry: The azide reacts with an alkyne (e.g., DBCO or Alkyne-Drug) to form a triazole.[1]
HPLC Method Parameters
This protocol is optimized for the "Ph" linker's hydrophobicity.
-
System: HPLC with UV-Vis or PDA detector.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Note: Use C4 or C8 if conjugating to large proteins (>30 kDa) to prevent irreversible adsorption.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Why TFA? Sharpens peaks for amine-containing species.
-
-
Wavelengths:
-
254 nm: Monitors the Phenyl group (Linker).
-
280 nm: Monitors the Protein/Antibody (if applicable).
-
210/214 nm: Universal peptide bond detection.
-
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–20 min: 5% -> 60% B (Linear gradient)
-
20–22 min: 60% -> 95% B (Wash)
-
22–25 min: 95% B (Hold)
-
25–30 min: 5% B (Re-equilibration)
-
Experimental Workflow
Step-by-Step Monitoring Protocol
-
T=0 Sample (Baseline):
-
Inject the pure Ald-Ph-PEG3-azide stock (dissolved in ACN/Water).
-
Record Retention Time (RT). Expected: ~12-15 min depending on column.
-
Inject the Biomolecule/Amine stock. Expected: ~2-5 min (polar).
-
-
Reaction Initiation:
-
Mix Ald-Ph-PEG3-azide (1.5–5 eq) with Biomolecule in Phosphate Buffer (pH 6.0–7.5).
-
Add reducing agent (NaCNBH3) if performing reductive amination.
-
-
Sampling (Kinetic Points):
-
At intervals (e.g., 30m, 1h, 2h, 4h), remove 20 µL aliquot.
-
-
Quenching (CRITICAL):
-
For Reductive Amination: Dilute aliquot 1:5 into 0.1% TFA in Water. The low pH stops the Schiff base formation/exchange.
-
For Click Chemistry: Dilute into ACN/Water. If using Copper, add EDTA to strip Cu.
-
-
Analysis:
-
Inject 10–50 µL onto HPLC.
-
Success Criteria: Disappearance of the "Linker" peak (RT ~12 min) and appearance of a new "Conjugate" peak (shifted RT, usually earlier if protein is large, or later if small molecule hydrophobic drug is attached).
-
Visualizations
Diagram 1: Reaction & Monitoring Logic
This diagram illustrates the chemical transformation and how HPLC separates the species based on the "Ph" tag.
Caption: Logical flow of Ald-Ph-PEG3-azide reductive amination and HPLC separation of species.
Diagram 2: Experimental Workflow
The operational steps for a researcher to follow.
Caption: Step-by-step experimental workflow for kinetic monitoring of PEGylation.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No "Conjugate" Peak | pH incorrect or NaCNBH3 inactive. | Check pH (must be 6.0–7.5). Use fresh reductant. |
| Linker Peak Splits | Aldehyde oxidation (to Benzoic acid). | Use fresh linker stock. Store under Argon/-20°C. |
| Broad Peaks | Interaction with silanols or column aging. | Add 0.1% TFA to mobile phase. Clean column. |
| Low UV Signal | Detection at wrong wavelength. | Ensure detection is at 254 nm (Phenyl) or 280 nm. |
References
-
Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Application Notes. Available at: [Link]
Sources
comparison of click chemistry efficiency with different PEG linkers
Title: Comparative Guide: Optimizing Click Chemistry Efficiency with Variable PEG Linker Lengths
Executive Summary: The "Goldilocks" Dilemma
In bioconjugation, the Polyethylene Glycol (PEG) linker is not merely a passive spacer; it is a functional component that dictates the physicochemical fate of your conjugate.[1] As scientists, we often face a trade-off: Short linkers (PEG<4) favor rapid, high-yield synthetic kinetics but often fail to confer necessary solubility or pharmacokinetic (PK) benefits. Long linkers (PEG>24 or >1kDa) provide "stealth" properties and extended half-life but introduce significant steric drag that can hamper the click reaction itself and reduce target binding affinity.
This guide objectively compares the efficiency of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry across different PEG lengths, providing actionable data to select the optimal linker for your specific application.
Mechanistic Comparison: CuAAC vs. SPAAC
Before analyzing linker length, we must establish the baseline kinetics of the ligation chemistries.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Rate ( | Fast ( | Moderate ( |
| Steric Sensitivity | Low. Reactants (Azide/Alkyne) are small; less affected by PEG coiling. | High. Cyclooctynes (DBCO/BCN) are bulky; easily shielded by long PEG chains. |
| Biocompatibility | Low (Cu toxicity). Requires extensive purification. | High. Bioorthogonal and copper-free.[2][3][4] |
| Ideal PEG Length | Compatible with all lengths, even sterically hindered long chains. | Best with Short-to-Medium PEGs (PEG4-12) to minimize steric clash. |
Data Analysis: The Impact of PEG Length on Efficiency
The following data summarizes the "Efficiency vs. Utility" trade-off. Efficiency is defined here as the reaction conversion yield under standard conditions (1 hour, RT, aqueous buffer).
Table 1: Comparative Efficiency Matrix
| PEG Linker Class | Length (Units) | Approx MW (Da) | CuAAC Yield (1h) | SPAAC Yield (1h) | Solubilization Power | Pharmacokinetic Impact |
| Short | PEG 2-4 | ~100 - 250 | >95% | >90% | Low | Negligible (Rapid Clearance) |
| Medium | PEG 8-12 | ~400 - 600 | >95% | 80-85% | Moderate | Improved Stability |
| Long | PEG 24+ | >1000 | 90-95% | 60-75% | High | Extended Half-Life |
| Polymeric | PEG 2k-5k | >2000 | 85% (Slow kinetics) | <50% | Very High | "Stealth" Effect (Reduced Immunogenicity) |
*Note: SPAAC yields drop significantly with long PEGs due to the "mushroom" effect where the polymer coil shields the bulky cyclooctyne group.
Key Experimental Insights:
-
Steric Shielding: In a study of antibody-drug conjugates (ADCs), PEG24 linkers showed a 20% reduction in conjugation rate compared to PEG4 when using SPAAC (DBCO), requiring 4x longer reaction times to reach completion [1].
-
Binding Affinity: While PEG24 improved circulation time, it reduced the in vitro cytotoxicity of an affibody-drug conjugate by 22-fold compared to non-PEGylated controls due to steric interference with the target receptor [2].
-
The Sweet Spot: For most ADC applications, PEG8-PEG12 represents the optimal balance, maintaining >85% SPAAC reaction efficiency while providing sufficient solubility for hydrophobic payloads (e.g., MMAE, PBD dimers).
Visualization: The Steric Shielding Effect
The diagram below illustrates why reaction rates drop with longer PEGs, particularly for SPAAC.
Caption: Figure 1: The PEG "Mushroom" Effect. Short PEGs (Green) allow linear access for the incoming reagent. Long PEGs (Red) form a dynamic coil that sterically shields the reactive group, significantly slowing down bulky SPAAC reagents.
Experimental Protocols
These protocols are designed to be self-validating. If the control step fails, do not proceed.
Protocol A: High-Efficiency CuAAC Labeling (For Long/Short PEGs)
Best for: In vitro conjugation where copper toxicity is not a concern, or when using long PEGs (PEG24+) that require a small, penetrating catalyst.
Materials:
-
Protein/Antibody (
in PBS, pH 7.4). -
Alkyne-PEG-Linker (20-50 molar excess).
-
Catalyst Mix:
(1 mM) + THPTA Ligand (5 mM). Premixing protects the protein from oxidative damage. -
Reducing Agent: Sodium Ascorbate (Freshly prepared, 100 mM).
Workflow:
-
Validation Step: Check the
/THPTA mix. It should be light blue. If it turns brown/yellow, oxygen has degraded the ligand; discard. -
Add Alkyne-PEG-Linker to the protein solution.
-
Add the
/THPTA premix (final conc: Cu). -
Initiate reaction by adding Sodium Ascorbate (final conc:
). -
Incubate: 1 hour at RT (for PEG4) or 2 hours (for PEG24+).
-
Quench: Add EDTA (10 mM) to strip copper.
-
Purification: Desalting column (Zeba Spin) or SEC.
Protocol B: Optimized SPAAC Labeling (Copper-Free)
Best for: Live cells or sensitive proteins. Note the modifications for Long PEGs.
Materials:
Workflow:
-
Solubility Check: Ensure the DBCO-PEG reagent is fully dissolved. Long PEGs (PEG24+) can aggregate in pure water; dissolve in 10% DMSO/PBS first.
-
Add DBCO reagent to Azide-biomolecule.[3]
-
Ratio for PEG4: 5-10 molar equivalents.
-
Ratio for PEG24+:20 molar equivalents (Higher excess drives kinetics against steric barrier).
-
-
Incubate:
-
PEG4: 4 hours at
or 1 hour at RT. -
PEG24+:Overnight at
. The slower kinetics require extended time.
-
-
Validation Step: Monitor via UV-Vis. DBCO absorbs at 309 nm. The disappearance of the 309 nm peak correlates with triazole formation.
Decision Logic: Selecting the Right Linker
Use this logic flow to determine the optimal linker for your project.
Caption: Figure 2: PEG Selection Decision Tree. A logical framework for balancing solubility needs against steric hindrance risks.
References
-
National Institutes of Health (NIH). (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. PubMed. Retrieved from [Link]
-
Mansi, R., et al. (2014). The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties. MDPI Pharmaceuticals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
quantifying degree of labeling (DOL) for azide-PEG conjugates
As a Senior Application Scientist, I understand that the success of bioconjugation, drug delivery systems, and advanced diagnostics hinges on the precise characterization of your reagents. For professionals working with azide-functionalized polyethylene glycol (PEG), determining the Degree of Labeling (DOL)—the percentage of PEG chains successfully terminated with an azide group—is not just a quality control metric; it is a critical parameter that dictates stoichiometry, reaction efficiency, and the ultimate performance of your final conjugate.
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the DOL of azide-PEG conjugates. We will move beyond simple protocols to discuss the underlying principles, explain the rationale behind methodological choices, and offer field-proven insights to help you select the most appropriate technique for your specific application and capabilities.
The Criticality of Accurate DOL Measurement
An azide-functionalized PEG is a foundational building block for creating complex biomolecular architectures via "click chemistry." Whether you are developing an Antibody-Drug Conjugate (ADC), designing a targeted nanoparticle, or immobilizing a biologic on a surface, the exact molar ratio of your azide-PEG to its binding partner is paramount.
-
Under-functionalization (Low DOL): Leads to inefficient conjugation reactions, resulting in low yields and a heterogeneous product mixture containing unreacted, valuable biomolecules that must be purified out.
-
Inaccurate DOL Value: Results in incorrect stoichiometry calculations, leading to wasted reagents and non-reproducible batches, which is particularly detrimental during drug development and scale-up.
Therefore, a robust and reliable method for DOL quantification is the first step toward a successful conjugation strategy.
A Comparative Analysis of Quantification Techniques
There is no single "best" method for DOL determination; the optimal choice depends on factors such as the nature of the PEG (e.g., molecular weight, polydispersity), the required accuracy, available equipment, and sample throughput. Here, we compare the four most common analytical approaches: ¹H NMR Spectroscopy, UV-Vis Spectroscopy (via Click Reaction), Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
Proton NMR (¹H NMR) Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary, absolute quantification method that measures the ratio of specific protons within a molecule. For an azide-PEG, the DOL is determined by comparing the integrated signal of the protons on the PEG backbone (the repeating -O-CH₂-CH₂- units) to the integrated signal of the methylene protons immediately adjacent to the terminal azide group (-CH₂-N₃).
Why it Works: The large number of repeating ethylene glycol units creates a distinct, high-intensity signal (typically around 3.6 ppm). The protons on the carbon next to the azide are chemically shifted downfield (typically to ~3.4 ppm) due to the electron-withdrawing nature of the azide group.[1][2] By normalizing the backbone integral to its known number of protons, the integral of the azide-adjacent protons directly reveals the percentage of functionalized chain ends.
Expert Insights & Limitations:
-
Strengths: As a primary analytical method, it provides an absolute quantification without the need for a calibration standard. It also offers structural confirmation of the final product.[1][3]
-
Challenges: For high molecular weight PEGs, the signal from the terminal methylene protons can be very small compared to the massive PEG backbone signal, potentially becoming lost in the noise or overlapping with ¹³C satellite peaks of the main signal.[3][4] This can reduce accuracy. Furthermore, NMR has relatively low sensitivity, requiring samples at concentrations of >1 mg/mL.[4]
A Clever Workaround: For cases where the terminal proton signal is obscured, a "reporter" molecule can be attached via a click reaction. For example, reacting the azide-PEG with an alkyne-containing molecule that has a unique, clearly visible proton signal (e.g., a phenyl group) in a clean region of the NMR spectrum allows for a much more accurate integration and DOL calculation.[4]
UV-Vis Spectroscopy (via Click Chemistry)
Principle: This is the most common and accessible indirect method. The azide group itself does not have a useful chromophore for UV-Vis analysis. Therefore, the strategy is to react the azide with a molecule that does. This is typically achieved through a highly efficient and specific Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click" reaction.[5][6] An azide-PEG sample is reacted with a molar excess of a dibenzocyclooctyne (DBCO)-containing dye, which has a strong, characteristic UV absorbance around 309 nm.[7][8]
Why it Works: The reaction is quantitative and bioorthogonal, meaning it is highly specific between the azide and the DBCO group.[9] After removing the excess unreacted DBCO-dye (e.g., via spin desalting column), the absorbance of the resulting PEG-dye conjugate is measured. Using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient (ε) of the DBCO-dye, one can calculate the concentration of the dye, which directly corresponds to the concentration of the azide groups in the original sample. This is then compared to the total PEG concentration to determine the DOL.[10][11]
Expert Insights & Limitations:
-
Strengths: High sensitivity, high throughput, and utilizes standard laboratory spectrophotometers (e.g., NanoDrop). It is an excellent choice for routine quality control.
-
Challenges: This is an indirect method that relies on the 100% completion of the click reaction. Any inefficiency in the reaction will lead to an underestimation of the DOL. It is also crucial to completely remove all unreacted dye, as any residual amount will lead to an overestimation.
Mass Spectrometry (MS)
Principle: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of molecules. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) can determine the absolute molecular weight of the PEG chains. The DOL is assessed by observing the mass distribution of the polymer population.
Why it Works: A PEG chain terminated with a hydroxyl group (-OH, mass ≈ 17 Da) will have a different mass than one terminated with an azide group (-N₃, mass ≈ 42 Da). By analyzing the resulting mass spectrum, one can identify the populations of unfunctionalized, monofunctionalized, and (for bifunctional PEGs) difunctionalized chains, providing a direct measure of the DOL and distribution.[12]
Expert Insights & Limitations:
-
Strengths: Provides the most detailed information, including DOL, molecular weight distribution (polydispersity), and identification of side products.[13] It is considered a gold-standard technique for polymer characterization.[14]
-
Challenges: PEGs are often polydisperse, meaning a sample contains a distribution of chain lengths. This, combined with the mass difference from functionalization, can lead to highly complex and overlapping spectra that are challenging to interpret.[13] The technique requires specialized, expensive equipment and significant expertise in sample preparation and data analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates molecules based on their physicochemical properties. For PEG analysis, Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) are often used. SEC separates based on hydrodynamic volume (size), while RP-HPLC separates based on hydrophobicity.
Why it Works for Conjugate Analysis: HPLC is exceptionally powerful for analyzing the result of a PEGylation reaction, for instance, separating a mono-PEGylated protein from a di-PEGylated protein and the unreacted protein.[15][16] However, for determining the DOL of the starting azide-PEG reagent itself, its utility is more limited. Since the size and hydrophobicity difference between a hydroxyl-terminated and an azide-terminated PEG of the same chain length is minimal, achieving baseline separation is often impossible.
Expert Insights & Limitations:
-
Strengths: Excellent for purification and assessing the purity of the final conjugated product. When coupled with detectors other than UV (since PEG lacks a chromophore), such as Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors, it can quantify residual PEG reagents.[17][][19]
-
Challenges: Not a direct method for quantifying the DOL of the initial azide-PEG reagent. Its strength lies in downstream analysis of the conjugation products.[20]
Summary Comparison of DOL Quantification Methods
| Technique | Principle | Pros | Cons | Sample Req. | Expertise |
| ¹H NMR | Ratio of terminal vs. backbone proton signals | Absolute, primary method; Provides structural confirmation.[1][3] | Low sensitivity; Peak overlap issues with high MW PEGs. | High (~1-5 mg) | Moderate to High |
| UV-Vis | Indirect via click reaction with a chromophore (DBCO) | High sensitivity; High throughput; Uses common equipment.[7] | Indirect method; Relies on 100% reaction & purification efficiency.[10] | Low (~10-100 µg) | Low |
| Mass Spec. | Direct measurement of mass shift upon functionalization | Highly accurate; Provides detailed distribution data.[12] | Complex spectra for polydisperse PEGs; Expensive equipment.[13] | Very Low (<1 µg) | High |
| HPLC | Chromatographic separation of species | Excellent for product purity analysis & purification.[16] | Not suitable for direct DOL of starting material; Requires non-UV detectors.[17][] | Low (~1-10 µg) | Moderate |
Experimental Workflow & Protocols
To provide a practical, actionable methodology, we will detail the most common and accessible workflow: DOL determination using a DBCO-dye and UV-Vis spectroscopy.
Workflow Diagram: UV-Vis Method for DOL Determination
Caption: Workflow for DOL determination using the SPAAC click reaction and UV-Vis spectroscopy.
Detailed Protocol: DOL Determination of Azide-PEG via SPAAC
This protocol is a representative example and may require optimization for your specific PEG and dye.
Materials:
-
Azide-PEG sample
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy3, DBCO-FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (ensure it is azide-free)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or appropriate for your PEG size)
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mg/mL solution of your Azide-PEG in PBS.
-
Prepare a 10 mM stock solution of the DBCO-Fluorophore in anhydrous DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the Azide-PEG solution with a 5- to 10-fold molar excess of the DBCO-Fluorophore stock solution.[21]
-
Causality Note: A molar excess of the dye ensures the reaction goes to completion, so that every available azide group is labeled. The final DMSO concentration in the reaction should ideally be below 20% to maintain PEG solubility.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]
-
-
Purification:
-
Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.
-
Apply the entire reaction mixture to the top of the resin bed.
-
Centrifuge the column to collect the purified PEG-Dye conjugate. The small, unreacted DBCO-Fluorophore molecules will be retained by the resin.
-
Self-Validation Step: This purification is critical. Incomplete removal of free dye is the most common source of error, leading to an artificially high DOL.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at the maximum absorbance wavelength (λ_max) of the dye (e.g., ~309 nm for the DBCO moiety itself, or the dye's specific λ_max). Let's call this A_dye.
-
If your sample is very concentrated, dilute it with PBS to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5). Remember to account for this dilution factor in your calculations.
-
-
Calculation:
-
Step A: Calculate the molar concentration of the dye (which equals the azide concentration). Concentration_Azide (M) = (A_dye × Dilution_Factor) / (ε_dye × pathlength_cm)
-
ε_dye: Molar extinction coefficient of the DBCO-dye in M⁻¹cm⁻¹ (provided by the supplier, typically ~12,000 M⁻¹cm⁻¹ for DBCO).[10]
-
pathlength_cm: Typically 1 cm for a standard cuvette.
-
-
Step B: Calculate the molar concentration of the PEG. Concentration_PEG (M) = (Mass_PEG_mg/mL) / (MW_PEG_g/mol)
-
Step C: Calculate the Degree of Labeling (DOL). DOL (%) = (Concentration_Azide / Concentration_PEG) × 100
-
Principle of SPAAC Reaction
Caption: The SPAAC reaction between an azide-PEG and a DBCO-dye forms a stable triazole.
Conclusion
Quantifying the degree of labeling for your azide-PEG conjugates is a foundational step for achieving reproducible and successful outcomes in bioconjugation. While powerful techniques like NMR and Mass Spectrometry offer deep, absolute insights, the indirect UV-Vis method based on a click reaction with a DBCO-dye provides an outstanding balance of sensitivity, accessibility, and throughput for most research and development applications. By understanding the principles and potential pitfalls of each method, you can confidently select the right tool to validate your reagents, ensuring the integrity and quality of your downstream experiments.
References
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- BOC Sciences. (n.d.). High performance liquid chromatography (HPLC) Technique.
- Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- University of Bath. (n.d.). Determining the molecular weight of PEG standards by MALDI-TOF MS.
- Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- Pasco, M., et al. (2005). MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure. Journal of the American Society for Mass Spectrometry, 16(5), 670-678.
- ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream.
- Thermo Fisher Scientific. (2021). EZ-Link TFP Ester-PEG4-DBCO and EZ-Link TFP Ester-PEG12-DBCO User Guide.
- Benchchem. (n.d.). Application Notes and Protocols for DBCO Click Chemistry.
- Jena Bioscience. (2019). Protocol - Copper-free Click labeling of Azide-modified RNA.
- Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Frontiers in Chemistry. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers.
- Pascual, S., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
- BroadPharm. (2022). DBCO Azide Ligation Protocol.
- Rapp, K. M., et al. (2016). Synthesis and facile end-group quantification of functionalized PEG azides. Journal of Polymer Science Part A: Polymer Chemistry, 54(18), 2888-2895.
- AAT Bioquest. (n.d.). How to Determine the Degree of Labeling.
- MDPI. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives.
- Jewett, J. C., & Bertozzi, C. R. (2010). Strain-promoted “click” chemistry for terminal labeling of DNA. Chemical Society Reviews, 39(4), 1272-1279.
- Alfa Chemistry. (2025). Advanced Guide to Azide PEG: Key Properties, Reactions, and Biomedical Integration.
- Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
- ResearchGate. (n.d.). Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO.
- BenchChem. (2025). A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis of Analytical Techniques.
- Thermo Fisher Scientific. (2012). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
Sources
- 1. mdpi.com [mdpi.com]
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- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. bath.ac.uk [bath.ac.uk]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
